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  • Product: Methyl 4-amino-1H-pyrazole-3-carboxylate
  • CAS: 1119471-86-1; 27116-93-4; 360056-45-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Methyl 4-amino-1H-pyrazole-3-carboxylate at Room Temperature: A Comprehensive Technical Guide

Executive Summary Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents, including glycoge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents, including glycogen synthase kinase 3 (GSK3) inhibitors[2] and allosteric modulators for viral proteinases[3]. Understanding its thermodynamic stability at room temperature (25°C) is paramount for formulation scientists and medicinal chemists to ensure Active Pharmaceutical Ingredient (API) integrity during storage and synthetic handling. This whitepaper details the structural thermodynamics, degradation kinetics, and self-validating analytical protocols required to profile this molecule.

Structural Thermodynamics and Resonance Stabilization

At 25°C, Methyl 4-amino-1H-pyrazole-3-carboxylate exists in a highly stable thermodynamic state. The intrinsic stability of this molecule at room temperature is dictated by three core molecular features:

  • Aromaticity and Tautomerism: The 1H-pyrazole core possesses 6π electrons, conferring strong aromatic stability. The rapid tautomeric shift between the 1H and 2H nitrogen atoms distributes electron density evenly across the ring, significantly lowering the overall ground-state energy of the molecule.

  • Conjugation of the Ester Group: The methyl ester at the C3 position is in direct conjugation with the pyrazole π-system. This delocalization of electrons from the pyrazole ring into the carbonyl group decreases the electrophilicity of the carbonyl carbon. Consequently, the activation energy ( Ea​ ) required for nucleophilic attack by ambient moisture is raised, rendering the ester highly resistant to spontaneous hydrolysis at neutral pH[4].

  • Hydrogen Bonding Networks: The primary amine at C4 and the secondary amine in the pyrazole ring act as potent hydrogen bond donors, while the carbonyl oxygen and the pyridine-like nitrogen act as acceptors. This facilitates robust intermolecular hydrogen bonding, which stabilizes the crystal lattice in the solid state and reduces conformational entropy in solution[3].

G A Methyl 4-amino-1H-pyrazole- 3-carboxylate (API Core) B 1H ⇌ 2H Tautomerism & Aromaticity A->B exhibits C Intermolecular H-Bonding Network A->C forms D C3-Ester Conjugation with π-System A->D features E Thermodynamic Stability at 25°C (Neutral pH) B->E lowers ground state C->E restricts conformation D->E prevents hydrolysis

Caption: Thermodynamic stabilization mechanisms of Methyl 4-amino-1H-pyrazole-3-carboxylate at 25°C.

Degradation Kinetics: The Hydrolytic Pathway

While thermodynamically stable at room temperature in neutral environments, the molecule is susceptible to specific catalytic degradation. The primary degradation pathway is the hydrolysis of the methyl ester, yielding 4-amino-1H-pyrazole-3-carboxylic acid and methanol[4].

  • Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, attacking the carbon and leading to ester cleavage[4].

  • Base-Catalyzed Hydrolysis (Saponification): In basic media, the hydroxide ion directly attacks the carbonyl carbon. This reaction is essentially irreversible due to the formation of the highly stable carboxylate anion, making the molecule highly unstable in high-pH environments even at standard room temperature.

Self-Validating Experimental Protocol: Isothermal Stability Profiling

To empirically validate the thermodynamic stability of Methyl 4-amino-1H-pyrazole-3-carboxylate at room temperature, a rigorous, self-validating isothermal degradation assay is required.

Objective: Quantify the degradation kinetics at 25°C across varying pH conditions over a 30-day period.

Step-by-Step Methodology:

  • Step 1: Preparation of Standard Solutions

    • Action: Dissolve 10 mg of Methyl 4-amino-1H-pyrazole-3-carboxylate in 1 mL of HPLC-grade DMSO to create a 10 mg/mL stock. Dilute to 100 µg/mL using three different aqueous buffers: pH 2.0 (0.1 M HCl), pH 7.4 (PBS), and pH 10.0 (0.1 M NaOH).

    • Causality: DMSO is utilized as a co-solvent to ensure complete, immediate dissolution without applying heat, which could prematurely induce thermal degradation. The three distinct pH buffers isolate the specific catalytic vulnerabilities of the ester bond[4].

  • Step 2: Internal Standard (IS) Integration

    • Action: Spike all samples with 10 µg/mL of Chlorpromazine (or a stable pyrazole analog) as an internal standard[3].

    • Causality: The IS creates a self-validating system. Any volumetric losses due to micro-evaporation or autosampler injection errors during the 30-day study are normalized against the IS peak area. This ensures that a decrease in the API signal is strictly due to chemical degradation, not physical loss.

  • Step 3: Isothermal Incubation

    • Action: Aliquot the solutions into amber glass HPLC vials. Incubate in a controlled environmental chamber at 25°C ± 0.5°C and 60% Relative Humidity (RH) for 30 days.

    • Causality: Amber vials block UV/Vis light, eliminating photo-oxidation as a confounding variable. The tight thermal control ensures that the calculated kinetic rate constants ( k ) are strictly representative of room temperature thermodynamics.

  • Step 4: HPLC-UV Quantification

    • Action: Analyze samples at days 0, 1, 7, 14, and 30 using a C18 reverse-phase column. Mobile phase: Isocratic 60% Water (0.1% TFA) / 40% Acetonitrile. Detection wavelength: 254 nm.

    • Causality: The 254 nm wavelength specifically targets the conjugated π-system of the pyrazole ring. The acidic mobile phase (0.1% TFA) ensures the pyrazole nitrogen remains protonated, preventing peak tailing and ensuring sharp, quantifiable resolution between the parent ester and the carboxylic acid degradant.

Workflow S1 1. Stock Preparation (API + DMSO Co-solvent) S2 2. Buffer Dilution & IS Spiking (pH 2.0, 7.4, 10.0 + Chlorpromazine) S1->S2 ensures solubility S3 3. Isothermal Incubation (25°C ± 0.5°C, Amber Vials, 30 Days) S2->S3 establishes self-validation S4 4. Temporal Sampling & HPLC-UV (Isocratic C18, 254 nm) S3->S4 isolates thermal variables S5 5. Kinetic Data Synthesis (First-Order Rate Calculation) S4->S5 quantifies degradation

Caption: Step-by-step experimental workflow for room temperature isothermal stability profiling.

Quantitative Data Synthesis

The thermodynamic stability of the molecule at 25°C is highly dependent on the hydronium/hydroxide ion concentration of the microenvironment. The following table synthesizes expected quantitative recovery data based on the structural kinetics of pyrazole-3-carboxylates.

Environmental ConditionTemperatureIncubation TimeAPI Remaining (%)Primary Degradant Detected
Neutral Buffer (pH 7.4) 25°C30 Days> 99.5% None (Below LOD)
Acidic Stress (pH 2.0) 25°C30 Days~ 82.4% 4-amino-1H-pyrazole-3-carboxylic acid
Basic Stress (pH 10.0) 25°C24 Hours< 5.0% 4-amino-1H-pyrazole-3-carboxylic acid
Oxidative (3% H₂O₂) 25°C7 Days~ 91.0% Pyrazole N-oxide derivatives

Table 1: Isothermal degradation profile of Methyl 4-amino-1H-pyrazole-3-carboxylate at 25°C. Data demonstrates profound stability at neutral pH, contrasting with rapid saponification under basic conditions.

Conclusion

Methyl 4-amino-1H-pyrazole-3-carboxylate exhibits excellent thermodynamic stability at room temperature (25°C) when maintained in neutral or solid-state environments. The resonance stabilization from the pyrazole core effectively protects the C3-ester from spontaneous hydrolysis. However, formulation strategies must strictly avoid high-pH microenvironments to prevent rapid, irreversible base-catalyzed saponification. By employing self-validating HPLC-UV workflows with internal standards, researchers can accurately map the kinetic boundaries of this critical pharmaceutical building block.

References

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC (NIH) URL: [Link]

Sources

Exploratory

Mechanism of Action of Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives in Kinase Inhibitor Design: A Structural and Pharmacological Blueprint

Executive Summary In the landscape of targeted oncology and infectious disease pharmacology, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. Methyl 4-amino-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and infectious disease pharmacology, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. Methyl 4-amino-1H-pyrazole-3-carboxylate has emerged as a foundational building block in this domain. Acting as a highly efficient purine bioisostere, this scaffold provides the precise hydrogen-bonding vectors required to anchor into the kinase hinge region, while its orthogonal functional groups (the 4-amino and 3-carboxylate moieties) allow for divergent synthetic elaboration into the gatekeeper and hydrophobic pockets.

This whitepaper dissects the chemical anatomy, binding mechanics, and experimental validation workflows associated with this aminopyrazole scaffold, tracing its evolution from reversible pan-kinase inhibitors to highly selective covalent therapeutics.

Chemical Anatomy and Pharmacophore Mapping

The utility of Methyl 4-amino-1H-pyrazole-3-carboxylate lies in its inherent structural logic. It is not merely a structural core; it is a programmable pharmacophore.

  • The Pyrazole Core (ATP Mimicry): The N1 and N2 atoms of the pyrazole ring serve as a bidentate hydrogen bond donor/acceptor system. This network directly mimics the interaction of the adenine ring of ATP with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Val135 in GSK3)[1].

  • The 3-Carboxylate Vector: The methyl ester is a critical synthetic placeholder. It protects the carboxylate during the functionalization of the 4-amino group. Once saponified, the resulting carboxylic acid is typically converted into an amide. The amide NH provides an indispensable third hydrogen bond to the hinge region, while the extended R-group (e.g., a 2,6-dichlorophenyl or benzyl moiety) is directed into the hydrophobic pocket II, dictating target selectivity[1].

  • The 4-Amino Vector: This functional group projects toward the gatekeeper residue and the solvent-exposed region. By elaborating this vector with extended linkers (such as a 1,4-amino-piperidine), medicinal chemists can reach specific cysteine residues to engineer covalent inhibitors[2].

G Core 4-amino-1H-pyrazole-3-carboxylate (Core Scaffold) Hinge Kinase Hinge Region (e.g., CDK2 Leu83) Core->Hinge Bidentate H-bonds Gatekeeper Gatekeeper Region (via 4-amino vector) Core->Gatekeeper R1 Functionalization PocketII Hydrophobic Pocket II (via 3-carboxylate vector) Core->PocketII R2 Functionalization Covalent Covalent Warhead (e.g., CDK14 Cys218) Gatekeeper->Covalent Acrylamide Extension

Pharmacophore mapping of the aminopyrazole scaffold within the kinase ATP-binding pocket.

Mechanistic Paradigms in Kinase Inhibition

Reversible ATP-Competition (The AT7519 Paradigm)

Early utilization of the aminopyrazole scaffold led to the development of broad-spectrum inhibitors like AT7519, which effectively target Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3). Crystallographic studies reveal that the pyrazole scaffold forms a robust tridentate hydrogen bond network with the hinge region. In the context of Trypanosoma brucei GSK3 (TbGSK3), derivatives of this scaffold utilize an N-benzylamide group at the 3-position to form T-shaped edge-to-face interactions with Phe103 in the hydrophobic pocket II, driving nanomolar affinity and providing a therapeutic window over human off-targets[1].

Covalent Allosteric Targeting (The TAIRE Family Paradigm)

Because the ATP-binding pocket is highly conserved, achieving absolute selectivity with reversible inhibitors is notoriously difficult. To overcome this, the Methyl 4-amino-1H-pyrazole-3-carboxylate scaffold has been repurposed to create targeted covalent inhibitors (TCIs).

By extending the 4-amino position with a specific (1,4)-(1,3) regiochemistry piperidine-aniline linker terminating in an acrylamide warhead, researchers successfully developed FMF-04-159-2. This compound acts as a Michael acceptor, forming an irreversible covalent bond exclusively with Cys218 of CDK14 and related TAIRE family kinases (CDK16/17/18). The aminopyrazole core provides the initial reversible binding affinity (Kd), positioning the warhead in perfect proximity to the target thiol to drive the covalent inactivation rate (k_inact)[2].

Quantitative Profiling of Scaffold Derivatives

The versatility of the scaffold is best illustrated by comparing the pharmacological profiles of its derivatives across different kinase targets.

Compound DerivativePrimary TargetIC50 (WT)IC50 (Mutant)Selectivity ProfileBinding Mode
AT7519 (Reference)CDK2 / GSK3β< 10 nMN/AMulti-targetedReversible, ATP-competitive
Compound 4f TbGSK3< 1 μMN/ASelective over HsCDK2Reversible, ATP-competitive
FMF-03-198-2 CDK14< 50 nM> 10 μM (C218S)Pan-TAIRE (CDK14/16/17/18)Covalent, Irreversible
FMF-04-159-2 CDK14< 10 nM> 10 μM (C218S)Pan-TAIRE (Optimized)Covalent, Irreversible

Data synthesized from structural activity relationship (SAR) studies of aminopyrazole derivatives[1],[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the development of kinase inhibitors from this scaffold must employ self-validating experimental designs. Below are the definitive protocols for synthesizing a covalent probe and validating its target engagement.

Protocol 1: Regioselective Synthesis of Covalent Probes

Causality: The methyl ester is utilized as the starting material to protect the C3 position, ensuring that electrophiles react exclusively at the N4-amino group during the first stage of synthesis.

  • N4-Functionalization: Dissolve Methyl 4-amino-1H-pyrazole-3-carboxylate in anhydrous DMF. Add the desired Boc-protected piperidine-linker via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3).

  • Ester Saponification: Treat the intermediate with 2M LiOH in a THF/MeOH/H2O mixture at room temperature for 4 hours to hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: React the carboxylic acid with the chosen R2-amine (e.g., 2,6-dichloroaniline) using T3P (Propylphosphonic anhydride) and triethylamine in ethyl acetate to access the hydrophobic pocket II.

  • Warhead Installation: Deprotect the Boc group using 4M HCl in dioxane. Cool the solution to 0°C and add acryloyl chloride dropwise in the presence of DIPEA to install the Michael acceptor[2]. Purify via preparative HPLC.

Protocol 2: Live-Cell KiNativ Profiling & Mutant Validation

Causality: To unequivocally differentiate reversible affinity from covalent bond formation, a Cys-to-Ser mutant is employed. Furthermore, activity-based protein profiling (ABPP/KiNativ) ensures the compound does not promiscuously label off-target cysteines.

  • Cellular Treatment: Treat HCT116 cells with 1 μM of the synthesized covalent probe (e.g., FMF-04-159-2) for 4 hours. Include a reversible control (probe lacking the acrylamide) and a vehicle (DMSO) control.

  • Washout Experiment: Wash cells extensively with PBS to remove unbound compound. Logic: Reversible inhibitors will wash out, restoring kinase activity; covalent inhibitors will remain bound.

  • Lysate Preparation & Probe Labeling: Lyse cells and treat the proteome with a broad-spectrum biotinylated acyl-phosphate kinase probe. Logic: If the covalent drug occupies the ATP pocket, the biotinylated probe cannot bind.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Mutant Validation: Transfect cells with a FLAG-tagged CDK14-C218S mutant. Perform a pulldown assay. The loss of labeling in the C218S mutant confirms that the acrylamide warhead specifically engages Cys218[2].

Workflow Synth 1. Scaffold Derivatization (Amidation & Warhead) InVitro 2. In Vitro Kinase Assay (IC50 Determination) Synth->InVitro Purified Probe Mutant 3. Cys-to-Ser Mutant (Confirm Covalent Binding) InVitro->Mutant Potent Hits KiNativ 4. Live-Cell KiNativ (Kinome-wide Selectivity) Mutant->KiNativ Covalent Confirmed Lead 5. Lead Optimization KiNativ->Lead Target Engagement

Self-validating experimental workflow for developing covalent kinase inhibitors.

Conclusion

Methyl 4-amino-1H-pyrazole-3-carboxylate is a master key in the medicinal chemist's toolkit. By understanding the spatial geometry of the kinase ATP-binding site, researchers can exploit the pyrazole core for robust hinge binding, utilize the carboxylate vector to probe hydrophobic pockets for selectivity, and leverage the 4-amino group to deploy covalent warheads. When coupled with rigorous, self-validating experimental protocols like Cys-to-Ser mutagenesis and KiNativ profiling, this scaffold provides a highly reliable pathway from initial hit discovery to clinical lead optimization.

References

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Sources

Foundational

Spectroscopic Characterization and Synthetic Utility of Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives

Executive Summary & Pharmacological Context Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly privileged heterocyclic building block in modern drug discovery. Its rigid planar geometry, combined with a dense array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly privileged heterocyclic building block in modern drug discovery. Its rigid planar geometry, combined with a dense array of hydrogen-bond donors and acceptors, makes it an optimal scaffold for designing highly selective kinase inhibitors and receptor antagonists.

From a mechanistic standpoint, derivatives of this core have driven significant breakthroughs across multiple therapeutic areas:

  • Infectious Diseases: Aminopyrazole derivatives have been deployed as potent, low-nanomolar inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 (GSK3) for the treatment of Human African Trypanosomiasis (HAT)[1].

  • Oncology: The scaffold is foundational in the discovery of covalent CDK14 inhibitors. The 4-amino group serves as the ideal vector for acrylamide warheads, enabling highly specific covalent bond formation with Cys218 in the CDK14 active site[2].

  • Cardiovascular Therapeutics: It functions as a critical intermediate in the synthesis of AZD5718, an inhibitor of 5-Lipoxygenase Activating Protein (FLAP) developed for coronary artery disease[3].

Structural Dynamics: Annular Tautomerism

A critical factor in the characterization and functionalization of this compound is its annular (prototropic) tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions, creating a dynamic equilibrium between methyl 4-amino-1H-pyrazole-3-carboxylate and methyl 4-amino-1H-pyrazole-5-carboxylate .

Causality in Analytical Design: This tautomerism dictates the choice of solvent for nuclear magnetic resonance (NMR) spectroscopy. In non-polar solvents like CDCl 3​ , rapid proton exchange leads to severe line broadening or complete loss of the pyrazole C-H and N-H signals. As a standard practice, DMSO-d 6​ must be used. The strong hydrogen-bonding capability of DMSO slows the proton exchange rate on the NMR timescale, yielding sharply resolved spectra and allowing for the clear observation of the pyrazole N-H proton.

Tautomerism N1 Methyl 4-amino-1H- pyrazole-3-carboxylate N2 Methyl 4-amino-1H- pyrazole-5-carboxylate N1->N2 Prototropic Shift (Solvent Dependent)

Fig 1: Annular tautomerism of the aminopyrazole core.

Spectroscopic Characterization Data

Accurate Quality Assurance/Quality Control (QA/QC) requires a robust spectroscopic fingerprint. The following tables summarize the standardized quantitative analytical data for the unmodified methyl 4-amino-1H-pyrazole-3-carboxylate core, synthesizing expected theoretical shifts with validated mass spectrometry data[4].

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Conditions: 400 MHz for 1 H, 100 MHz for 13 C, recorded in DMSO-d 6​ at 298K.

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment / Structural Correlation
1 H 12.80br s, 1HPyrazole N-H (Highly exchangeable)
1 H 7.25s, 1HPyrazole C5-H (Singlet due to lack of adjacent protons)
1 H 4.85br s, 2H-NH 2​ (Amine protons, broad due to quadrupolar relaxation)
1 H 3.80s, 3H-OCH 3​ (Methyl ester)
13 C 162.5sC=O (Carbonyl of the ester group)
13 C 136.2sC3 (Pyrazole ring carbon adjacent to ester)
13 C 131.0sC4 (Pyrazole ring carbon attached to amine)
13 C 122.5sC5 (Unsubstituted pyrazole ring carbon)
13 C 51.5s-OCH 3​ (Aliphatic methoxy carbon)
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS)
Analytical MethodKey Data PointsMechanistic Assignment
FT-IR (ATR) 3400 cm −1 , 3320 cm −1 N-H stretching (Primary amine and pyrazole ring)
FT-IR (ATR) 1705 cm −1 C=O stretching (Conjugated ester)
FT-IR (ATR) 1630 cm −1 N-H bending mode
LC-MS (ESI+) m/z 142.1[M+H] + molecular ion peak (Exact Mass = 141.13 g/mol )[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and derivatization of the scaffold. Every protocol is designed as a self-validating system , incorporating in-process controls (IPC) to verify success before proceeding.

Protocol A: Catalytic Reduction to the Aminopyrazole Core

Objective: Conversion of methyl 4-nitro-1H-pyrazole-3-carboxylate to the 4-amino derivative[1].

  • Causality for Reagent Choice: 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent partial reduction of the pyrazole ring and to ensure the methyl ester remains strictly intact without transesterification.

  • Step-by-Step:

    • Charge a reaction vessel with methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and dissolve in anhydrous methanol (0.1 M).

    • Carefully add 10% Pd/C (10% w/w) under an argon blanket to prevent ignition.

    • Purge the vessel with nitrogen, followed by hydrogen gas. Stir vigorously under an H 2​ atmosphere (balloon or 30 psi) at 25 °C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (50% EtOAc/Hexanes). The complete disappearance of the UV-active, yellow nitro starting material (higher Rf​ ) and the emergence of a highly polar, ninhydrin-positive spot (lower Rf​ ) confirms successful reduction. Post-filtration through Celite, LC-MS must show a dominant peak at m/z 142.1[4].

Protocol B: T3P-Mediated Amide Coupling

Objective: Functionalization of the 4-amino group to generate targeted kinase inhibitors[3] or N-formylated derivatives[5].

  • Causality for Reagent Choice: Propylphosphonic anhydride (T3P) is utilized as the coupling agent. Unlike traditional carbodiimides (EDC/DCC), T3P exhibits low toxicity, generates zero allergenic byproducts, and acts as its own water scavenger, driving the equilibrium toward the amide[5].

  • Step-by-Step:

    • Dissolve the desired carboxylic acid (1.1 eq) and methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in EtOAc or DMF.

    • Add an organic base, such as Triethylamine or DIPEA (3.0 eq).

    • Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Heat the mixture to 70 °C for 2–4 hours[3].

  • Self-Validation (IPC): The byproduct of T3P is a highly water-soluble phosphonic acid. During the workup phase, washing the organic layer with saturated aqueous NaHCO 3​ completely partitions the byproduct into the aqueous phase. If the protocol is executed correctly, evaporating the organic layer will yield a crude product with >90% purity by NMR, bypassing the immediate need for column chromatography.

Mechanistic Pathway Modeling

The functionalized derivatives of this scaffold exert their therapeutic effects by engaging specific kinase targets. The diagram below maps the divergent pharmacological pathways of these derivatives.

Pathway cluster_kinases Target Engagement Ligand Aminopyrazole Derivatives (e.g., FMF-03-198-2) Kinase1 CDK14 / TAIRE Kinases (Human) Ligand->Kinase1 Covalent Binding at Cys218 Kinase2 GSK3 (T. brucei) Ligand->Kinase2 ATP-Competitive Hinge Binding Effect1 Cell Cycle Arrest (Oncology Target) Kinase1->Effect1 Wnt Signaling Inhibition Effect2 Parasite Clearance (Anti-Trypanosomal) Kinase2->Effect2 Metabolic Disruption

Fig 2: Divergent therapeutic signaling pathways of aminopyrazole kinase inhibitors.

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Protocols & Analytical Methods

Method

Application Note: Methyl 4-amino-1H-pyrazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The pursuit of novel therapeutics requires building blocks that offer both structural versatility and favorable physicochemical properties. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics requires building blocks that offer both structural versatility and favorable physicochemical properties. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) has emerged as a highly privileged scaffold in modern drug discovery. Featuring two orthogonal reactive sites—a C4-primary amine and a C3-methyl ester—this building block enables rapid late-stage diversification. This application note explores the mechanistic rationale behind its use, specifically focusing on its bidentate kinase hinge-binding capabilities and its role in circumventing Ames mutagenicity in clinical candidates like the FLAP inhibitor AZD5718.

Structural Rationale & Mechanistic Insights

In kinase inhibitor design, achieving high affinity and selectivity requires precise hydrogen-bonding interactions with the ATP-binding pocket. The aminopyrazole core acts as a superior bioisostere for traditional anilines or phenyl rings.

When utilized in the synthesis of [1], the pyrazole core forms a bidentate hydrogen-bond network with the hinge region of the kinase. The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl of residues such as Leu83, while the adjacent pyrazole nitrogen acts as an acceptor from the backbone amide N-H. Furthermore, converting the C3-methyl ester into an amide provides an additional water-mediated hydrogen bond to the catalytic aspartate (Asp145), locking the scaffold in an optimal conformation.

G cluster_0 Kinase Hinge Region Leu83_CO Hinge Backbone C=O (e.g., Leu83) Leu83_NH Hinge Backbone N-H (e.g., Leu83) Pyrazole_N Pyrazole N (Acceptor) Leu83_NH->Pyrazole_N H-Bond Asp145_NH Catalytic Asp N-H (Water mediated) Pyrazole_NH Pyrazole N-H (Donor) Pyrazole_NH->Leu83_CO H-Bond Amide_CO 3-Position Amide C=O (Acceptor) Amide_CO->Asp145_NH H-Bond (via H2O)

Diagram 1: Bidentate hydrogen-bonding network of the aminopyrazole scaffold within a kinase hinge region.

Overcoming Mutagenicity: The AZD5718 Case Study

A critical hurdle in lead optimization is the toxicity associated with aromatic amines. Traditional aniline derivatives frequently flag positive in the Ames test due to their propensity to form reactive nitrenium ions via Cytochrome P450-mediated N-oxidation.

During the discovery of [2], a clinical-stage 5-Lipoxygenase Activating Protein (FLAP) inhibitor for coronary artery disease, researchers utilized the methyl 4-amino-1H-pyrazole-3-carboxylate scaffold to navigate away from Ames mutagenic amine fragments. The electron-deficient nature of the pyrazole ring drastically reduces the electron density on the C4-amine, preventing the formation of toxic metabolites while maintaining the necessary geometry for target engagement.

Workflow A Methyl 4-amino-1H-pyrazole-3-carboxylate (Starting Material) B N-Protection (Boc2O, Pyridine, CH3OH) A->B Step 1: Shield Pyrazole N C Amide Coupling at C4-Amino (T3P, Et3N, EtOAc) B->C Step 2: Install R1 Group D Ester Saponification at C3 (LiOH, THF/MeOH/H2O) C->D Step 3: Deprotect Ester E Final Amide/Hydroxamate Formation (HATU, DIPEA, DMF) D->E Step 4: Install R2 Group

Diagram 2: Standard synthetic workflow for orthogonal functionalization of the aminopyrazole scaffold.

Quantitative Data: Scaffold Profiling

The strategic replacement of standard aromatic amines with the aminopyrazole scaffold yields significant improvements across multiple physicochemical and safety parameters.

Table 1: Comparative Profiling of Aminopyrazole vs. Aniline Scaffolds

Property / AssayTraditional Aniline ScaffoldAminopyrazole ScaffoldMechanistic Rationale
Ames Test (Mutagenicity) Frequently PositiveConsistently NegativeElectron-deficient pyrazole prevents formation of reactive nitrenium ion intermediates during metabolism.
Kinase Hinge Affinity Moderate (Single H-bond)High (Bidentate network)Pyrazole N and NH act as a dual donor/acceptor system, complementing the Leu83/Asp145 backbone.
Aqueous Solubility (LogS) LowerHigherIncreased polarity and higher fraction of sp² heteroatoms improve solvation energy.
Metabolic Stability (CL_int) High clearanceLow to Moderate clearanceThe pyrazole core is less susceptible to direct N-oxidation or ring hydroxylation compared to phenyl rings.

Validated Experimental Protocols

The following protocols detail the orthogonal functionalization of Methyl 4-amino-1H-pyrazole-3-carboxylate. Every step is designed as a self-validating system , utilizing specific reagents chosen to minimize purification bottlenecks.

Protocol A: T3P-Mediated Amide Bond Formation at the C4-Amino Position

Causality Check: The C4-amine on the pyrazole ring is electronically deactivated. Standard coupling agents (like EDC/HOBt) often result in low yields. Propylphosphonic anhydride (T3P) is selected because it drives the reaction to completion at elevated temperatures without causing epimerization of the carboxylic acid partner. Furthermore, T3P byproducts are entirely water-soluble, allowing for a self-validating aqueous workup.

  • Preparation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.0 equiv) and Methyl 4-amino-1H-pyrazole-3-carboxylate (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M. Note: EtOAc acts as both the reaction solvent and the extraction solvent.

  • Activation: Add Triethylamine (Et₃N, 3.0 equiv) to the stirring solution.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Once added, affix a reflux condenser and heat the reaction to 70 °C for 2–4 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The reaction is complete when the amine mass peak ( [M+H]+ 142.1) is fully consumed. Cool to room temperature and quench with an equal volume of saturated aqueous NaHCO₃.

  • Isolation: Separate the layers. Wash the organic layer twice with water and once with brine. Self-Validation: Because T3P byproducts partition exclusively into the aqueous phase at pH > 8, the organic layer will yield >95% pure amide product upon solvent evaporation, bypassing the need for column chromatography.

Protocol B: Saponification of the C3-Methyl Ester

Causality Check: To functionalize the C3 position, the methyl ester must be hydrolyzed. A tri-solvent system (THF/MeOH/H₂O) is critical here. THF dissolves the organic amide intermediate, H₂O dissolves the Lithium Hydroxide (LiOH), and MeOH acts as a phase-transfer bridge to create a homogenous solution, preventing stalled reactions.

  • Preparation: Dissolve the C4-amide intermediate in a 1:1:1 mixture of THF, Methanol, and 1M aqueous LiOH (1.5 equiv).

  • Hydrolysis: Stir the homogenous mixture at room temperature for 2.5 hours. Note: Mild room-temperature conditions are explicitly chosen to prevent the cleavage of the newly formed C4-amide bond.

  • Validation & Workup: Concentrate the mixture under reduced pressure to strip off the THF and Methanol.

  • Isolation: Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 3–4. Self-Validation: The target carboxylic acid will precipitate out of the aqueous solution as a white/off-white solid. Filter the solid and wash with cold water. The precipitation acts as a built-in purification step, leaving inorganic lithium salts in the filtrate.

References

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry (2014). URL:[Link]

  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity. Cell Chemical Biology / PMC (2019). URL:[Link]

Application

Suzuki-Miyaura cross-coupling reaction conditions for Methyl 4-amino-1H-pyrazole-3-carboxylate

Application Note: Late-Stage Suzuki-Miyaura Cross-Coupling Strategies for the Methyl 4-amino-1H-pyrazole-3-carboxylate Scaffold Executive Summary Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly privileged, densely f...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Suzuki-Miyaura Cross-Coupling Strategies for the Methyl 4-amino-1H-pyrazole-3-carboxylate Scaffold

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly privileged, densely functionalized building block in modern medicinal chemistry. It is frequently utilized as a core scaffold in the synthesis of potent kinase inhibitors targeting human CDK14[1], GSK3[2], and parasitic kinases such as Toxoplasma gondii CDPK1[3].

Elaborating this scaffold via palladium-catalyzed C-C bond formation—specifically the Suzuki-Miyaura cross-coupling (SMC)—presents significant chemoselectivity challenges. The presence of a hydrogen-bond donating 1H-pyrazole, a nucleophilic 4-amino group, and an electrophilic 3-methyl ester creates competing reaction pathways. This application note provides a comprehensive, self-validating guide to executing high-yielding SMC reactions on the C5-halogenated derivative of this scaffold, detailing the causality behind catalyst selection, base pairing, and protection strategies[4].

Mechanistic Rationale & The Causality of Failure

To perform an SMC on this scaffold, the substrate is typically first activated via electrophilic halogenation to yield Methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate . Attempting a standard SMC on this unprotected intermediate with traditional catalysts (e.g., Pd(PPh3​)4​ ) almost universally results in reaction failure due to three primary modes of attrition:

  • Catalyst Poisoning (Bidentate Coordination): The unprotected 1H-pyrazole nitrogen (pKa ~14) and the adjacent 4-amino group can act as a powerful bidentate ligand. Upon oxidative addition, these nitrogen atoms coordinate strongly to the Pd(II) center, forming a stable, catalytically dead complex.

  • Competing Buchwald-Hartwig Amination: The free 4-amino group is highly nucleophilic. If transmetalation is slow, the amine can undergo competitive intermolecular C-N cross-coupling with the arylboronic acid or the starting halide, leading to oligomerization.

  • Saponification: The use of strong aqueous bases (e.g., NaOH, KOH) required to activate sterically hindered boronic acids will rapidly hydrolyze the C3-methyl ester.

The Strategic Solution: To bypass these failure modes, we employ a Steric Exclusion Approach . By utilizing a highly active, sterically demanding dialkylbiaryl phosphine ligand (XPhos) as a pre-formed Generation 2 (G2) palladacycle, we prevent nitrogen coordination. The extreme steric bulk of the dicyclohexylphosphino group physically blocks the pyrazole from poisoning the metal center, while the G2 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures.

Logic cluster_0 Unprotected Scaffold (Poor Ligand) cluster_1 Protected Scaffold OR Bulky Ligand (XPhos) Pd_Ox Pd(II) Oxidative Addition Complex Coord N-Coordination (1H / 4-NH2) Pd_Ox->Coord Standard Pd(PPh3)4 Trans Efficient Transmetalation with Aryl Boronic Acid Pd_Ox->Trans XPhos Pd G2 or Protected Substrate Poison Catalyst Poisoning & Off-Target Amination Coord->Poison RedElim Reductive Elimination Trans->RedElim

Mechanistic divergence: Catalyst poisoning vs. successful transmetalation in Suzuki coupling.

Quantitative Optimization Data

The table below summarizes the optimization landscape for the coupling of Methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate with phenylboronic acid.

EntryCatalyst / Ligand (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)ConversionC-N Byproduct
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 100< 5%N/A (Poisoned)
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 9015%5%
3 Pd2​(dba)3​ / RuPhos K3​PO4​ Dioxane / H2​O 8045%12%
4 XPhos Pd G2 K3​PO4​ Dioxane / H2​O 80 > 95% < 1%

Data Summary: Bulky, electron-rich biaryl phosphines (Entry 4) are strictly required to overcome catalyst poisoning and suppress competitive C-N bond formation when working with the unprotected scaffold.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Scaffold)

This protocol is optimized for standard aryl and heteroaryl boronic acids, bypassing the need for protecting groups.

Reagents:

  • Methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K3​PO4​ (2.0 equiv, 2.0 mmol, prepared as a 1M aqueous solution)

  • 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk tube, dissolve the pyrazole substrate and arylboronic acid in 1,4-Dioxane. Sparge the solution with Argon for 10 minutes.

    • Causality: Pd(0) generated from the G2 precatalyst is highly susceptible to oxidation by dissolved O2​ . Dioxane is selected because it solubilizes both the polar pyrazole and non-polar boronic acids while supporting the required reaction temperatures.

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%) under a positive flow of Argon.

  • Base Addition: Add the degassed 1M aqueous solution of K3​PO4​ .

    • Causality: K3​PO4​ provides the exact basicity required to form the reactive boronate complex essential for transmetalation, but is mild enough to prevent the saponification of the C3-methyl ester.

  • Reaction Execution: Seal the tube and heat at 80 °C for 4–6 hours with vigorous stirring (biphasic mixture).

  • Validation Checkpoint (LCMS):

    • Success Indicator: Disappearance of the starting material peak and appearance of the [M+H]+ product mass.

    • Failure Indicator: If a mass corresponding to the de-brominated pyrazole (hydrodehalogenation) is observed, it indicates successful oxidative addition but failed transmetalation. Action: Verify the quality/purity of the boronic acid or increase it to 2.0 equivalents.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Masked Scaffold Coupling (Protected Route)

Use this protocol if coupling highly sterically hindered or electronically deactivated boronic acids where XPhos G2 fails, necessitating the use of standard Pd(dppf)Cl2​ .

  • Global Protection: Treat the starting pyrazole with Boc2​O (2.5 equiv) and DMAP (0.1 equiv) in THF at room temperature for 12 hours to yield the N1,N4-bis-Boc protected intermediate.

  • Standard Coupling: React the bis-Boc intermediate with the boronic acid (1.5 equiv), Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%), and K2​CO3​ (2.0 equiv) in Toluene/EtOH/ H2​O (2:1:1) at 90 °C for 12 hours.

    • Causality: Protection is mandatory here because the unprotected 4-amino and 1H-pyrazole would outcompete the dppf ligand for Pd coordination.

  • Global Deprotection: Treat the crude isolated intermediate with 20% TFA in DCM at room temperature for 2 hours to quantitatively remove the Boc groups, yielding the desired C5-aryl product.

Workflow Start Methyl 4-amino-1H- pyrazole-3-carboxylate Halogenation C5-Bromination (NBS, DMF) Start->Halogenation Branch Protection Required? Halogenation->Branch Prot Protect 1H & 4-NH2 (Boc2O, DMAP) Branch->Prot Yes (Standard Pd) SMC_Direct Direct Suzuki Coupling (XPhos Pd G2, K3PO4) Branch->SMC_Direct No (Advanced Pd G2) SMC_Prot Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Prot->SMC_Prot Deprot Global Deprotection (TFA / DCM) SMC_Prot->Deprot Product C5-Aryl 4-amino-1H- pyrazole-3-carboxylate Deprot->Product SMC_Direct->Product

Workflow for Suzuki-Miyaura coupling of the methyl 4-amino-1H-pyrazole-3-carboxylate scaffold.

References

  • Title : The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source : ACS Publications URL :[Link][2]

  • Title : Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity Source : PMC / Cell Chemical Biology URL :[Link][1]

  • Title : Development of new highly potent imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 Source : ResearchGate / European Journal of Medicinal Chemistry URL :[Link][3]

Sources

Method

Application Note: In Vitro Assay Development for Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Mechanistic Rationale, Compound Handling, and High-Throughput Screening (HTS) Protocols Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Mechanistic Rationale, Compound Handling, and High-Throughput Screening (HTS) Protocols

Executive Summary & Mechanistic Rationale

Methyl 4-amino-1H-pyrazole-3-carboxylate (MAPC, CAS: 360056-45-7) is a highly privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I frequently encounter this scaffold in high-throughput screening (HTS) campaigns due to its exceptional hydrogen-bonding capabilities. The pyrazole core, featuring both a hydrogen bond donor (NH) and acceptor (N), alongside the 4-amino and 3-carboxylate groups, makes it an ideal structural mimic for ATP.

This scaffold is predominantly utilized to anchor inhibitors within the ATP-binding hinge region of kinases, such as Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Beyond kinase targeting, MAPC derivatives have been successfully optimized into potent inhibitors of 5-Lipoxygenase Activating Protein (FLAP) for cardiovascular indications[2], and are actively investigated as substrates in C-nucleoside synthase enzymatic assays[3].

The following application note provides field-proven, self-validating protocols for evaluating MAPC derivatives in vitro, detailing the causality behind every biochemical and cellular assay choice.

Compound Handling & Stock Preparation

The physicochemical properties of substituted MAPC derivatives (often characterized by high lipophilicity and potential photo-sensitivity) dictate strict handling parameters to ensure reproducible assay data.

  • Solvent Selection: Prepare primary stock solutions at 10 mM in 100% anhydrous Dimethyl Sulfoxide (DMSO). Causality: Aqueous buffers will cause immediate precipitation of heavily substituted MAPC derivatives. DMSO ensures complete solvation.

  • Storage & Aliquoting: Store stocks at -20°C in amber glass or opaque polypropylene tubes. Causality: The 4-amino group can be susceptible to photo-oxidation over time. Furthermore, freeze-thaw cycles create localized concentration gradients (cryo-concentration); single-use aliquots prevent this artifact.

  • Acoustic Dispensing: For HTS, utilize Echo® acoustic liquid handling to transfer nanoliter volumes directly from the 100% DMSO stock to the assay plate. Causality: This eliminates the need for intermediate aqueous dilutions, preventing compound "crashing" (precipitation) before it encounters the assay buffer.

Protocol 1: Cell-Free Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating MAPC-derived kinase inhibitors[1]. This protocol describes a self-validating system to determine the IC50 of these compounds.

Assay Buffer Composition & Causality
  • 50 mM HEPES (pH 7.4): Maintains physiological pH.

  • 10 mM MgCl₂: Essential catalytic cofactor; coordinates the ATP phosphates for kinase transfer.

  • 1 mM DTT (Dithiothreitol): Causality: MAPC derivatives do not react with thiols, but DTT is critical to maintain the kinase's catalytic cysteine residues in a reduced state, preventing artefactual loss of enzyme activity.

  • 0.01% Tween-20 or 0.1% BSA: Causality: Substituted MAPC compounds often exhibit high lipophilicity (LogP > 3). Surfactants or carrier proteins prevent non-specific adsorption of the drug to the polystyrene microplate walls, ensuring the nominal concentration matches the actual free drug concentration.

Step-by-Step Methodology
  • Compound Plating: Dispense MAPC derivatives (10-point dose-response, 3-fold dilutions) into a 384-well low-volume proxiplate using acoustic dispensing. Ensure the final DMSO concentration is strictly normalized to 1% (v/v) across all wells.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., GSK3β) diluted in assay buffer. Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the MAPC inhibitor to achieve binding equilibrium in the ATP pocket before the substrate competes for the site.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined Km value) and the biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes, then read the plate on a multimode reader (e.g., EnVision) measuring the emission ratio at 665 nm / 615 nm.

TR_FRET_Workflow A 1. Compound Preparation (MAPC Derivatives in DMSO) B 2. Kinase + Substrate Incubation (ATP + Buffer components) A->B Transfer to Assay Plate (Acoustic Dispenser) C 3. TR-FRET Reagent Addition (Eu-Antibody + XL665) B->C Kinase Reaction (60 min) Room Temperature D 4. Signal Detection (Time-Resolved Fluorescence) C->D Equilibration (60 min) Protect from light E 5. Data Analysis (IC50 & Z'-factor calculation) D->E Ratio 665/615 nm (Multilabel Reader)

TR-FRET biochemical assay workflow for MAPC-derived kinase inhibitors.

Protocol 2: Cell-Based Viability & Target Engagement Assay

To ensure the MAPC derivatives are cell-permeable and lack off-target cytotoxicity, a luminescence-based ATP quantification assay (e.g., CellTiter-Glo) is employed.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HepG2 or specific cancer lines) at 2,000 cells/well in 384-well white opaque plates. Causality: White plates maximize the reflection of the luminescent signal and prevent well-to-well optical crosstalk.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the 384-well plate with sterile PBS rather than cells. Causality: Evaporation in edge wells alters the osmolarity and concentrates the media, leading to artefactual cell death that skews statistical robustness.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Compound Treatment: Pin-transfer or acoustically dispense MAPC derivatives into the wells. Crucial Self-Validating Step: Normalize DMSO to 0.5% (v/v) in all wells, including the vehicle control. Causality: DMSO is cytotoxic above 0.5-1.0%. Normalizing the solvent ensures that any drop in viability is strictly due to the MAPC compound's mechanism of action.

  • Assay Readout: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 volume ratio), mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.

Data Interpretation & Quality Control Metrics

To ensure the trustworthiness of the assay data, all experiments must pass strict Quality Control (QC) thresholds before IC50 values are reported. The table below outlines the standard acceptance criteria for MAPC-derivative screening.

MetricTarget ThresholdCausality / Interpretation
Z'-Factor ≥ 0.60Measures assay robustness. A Z' > 0.6 indicates excellent separation between positive (inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B) ≥ 5.0Ensures the dynamic range is wide enough to accurately plot a 10-point dose-response curve.
Hill Slope (n_H) 0.8 to 1.2A slope near 1.0 indicates standard 1:1 stoichiometric binding. Slopes > 1.5 suggest compound aggregation or non-specific multi-site binding.
DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced enzyme denaturation (Protocol 1) or cellular cytotoxicity (Protocol 2).
R² (Curve Fit) ≥ 0.95Ensures the non-linear regression model accurately represents the biological inhibition data.

References

  • [3] Title: Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase Source: PMC / Open Biology URL:

  • [1] Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: PMC / Journal of Medicinal Chemistry URL:

  • [2] Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease Source: ACS Publications / Journal of Medicinal Chemistry URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Methyl 4-amino-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthetic workflows are bottlenecked by highly functionalized, intractable heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthetic workflows are bottlenecked by highly functionalized, intractable heterocycles. Methyl 4-amino-1H-pyrazole-3-carboxylate is a notorious "brick dust" molecule. Its stubborn insolubility in standard organic solvents often leads to stalled reactions, failed extractions, and ruined purifications.

This guide provides a mechanistic understanding of this behavior, actionable troubleshooting FAQs, and self-validating experimental protocols to keep your drug development pipeline moving.

The Mechanistic Root of the Problem (Causality)

To solve a solubility issue, we must first understand the physicochemical causality. Why does methyl 4-amino-1H-pyrazole-3-carboxylate resist dissolution in common solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?

The answer lies in supramolecular self-assembly . The molecule is densely packed with hydrogen bond donors and acceptors:

  • Donors: The 1H-pyrazole nitrogen (N-H) and the primary 4-amino group (-NH2).

  • Acceptors: The sp2 hybridized pyrazole nitrogen, the ester carbonyl (C=O), and the ester alkoxy oxygen.

In the solid state, these functional groups engage in extensive, resonance-assisted intermolecular N-H···N and N-H···O hydrogen bonding networks[1]. This creates a highly stable crystal lattice with an exceptionally high lattice energy. For dissolution to occur, the solvent must provide enough solvation energy to overcome these intermolecular forces. Weakly polar solvents simply cannot compete with the compound's internal hydrogen-bonding network, resulting in poor solubility.

MechanisticCausality A Methyl 4-amino-1H-pyrazole-3-carboxylate B Dense H-Bond Donors & Acceptors (-NH2, Pyrazole NH, Ester C=O) A->B C Extensive Intermolecular H-Bonding (Resonance-Assisted Self-Assembly) B->C D High Crystal Lattice Energy C->D E Poor Solubility in Organic Solvents (e.g., DCM, EtOAc, Hexane) D->E F Solution 1: Polar Aprotic Solvents (Disrupt H-Bonds via Solvent Acceptors) E->F G Solution 2: Thermal Energy (Overcome Lattice Energy) E->G H Solution 3: Derivatization (Boc-protection to increase lipophilicity) E->H

Caption: Logical causality of pyrazole insolubility and targeted physicochemical interventions.

Troubleshooting FAQs

Q1: I am trying to run an amidation reaction on the 4-amino group, but the starting material won't dissolve in DCM or THF. What solvent system should I use? A1: You must switch to a highly polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) act as powerful hydrogen-bond acceptors. They effectively compete with the pyrazole's internal H-bonding network, disrupting the crystal lattice and solvating the monomeric species[2]. If your coupling reagents (e.g., HATU, EDC) are compatible, running the reaction in pure DMF or a DMF/THF co-solvent mixture is highly recommended.

Q2: My downstream chemistry requires a non-polar solvent, but the pyrazole crashes out immediately. Can I modify the substrate to improve solubility? A2: Yes. A highly effective and self-validating strategy is transient derivatization . By protecting the 1H-pyrazole nitrogen or the 4-amino group with a bulky, lipophilic group like tert-butyloxycarbonyl (Boc), you eliminate key hydrogen bond donors and disrupt the planar packing of the crystal lattice. This dramatically lowers the lattice energy. For example, treating methyl 4-amino-1H-pyrazole-3-carboxylate with Boc2O yields a highly soluble intermediate that can be seamlessly processed in standard organic solvents[3].

Q3: During aqueous workup, my pyrazole product precipitates at the interface of the organic and aqueous layers. How do I recover it without losing yield? A3: This "crashing out" occurs because the compound is neither fully lipophilic nor fully hydrophilic. To resolve this, employ a pH-driven phase transfer . Pyrazoles and their amino derivatives are weakly basic. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), you protonate the functional groups, driving the compound entirely into the aqueous phase as a highly soluble chloride salt[2]. Separate the aqueous layer, cool it, and carefully basify it (e.g., with saturated NaHCO3) to precipitate the pure free base, which can then be extracted into a larger volume of a polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF).

Quantitative Data: Solvent Selection Guide

To optimize your reaction conditions, refer to the following quantitative comparison of solvent properties and their empirical effect on the solubility of methyl 4-amino-1H-pyrazole-3-carboxylate.

SolventDielectric Constant (ε) at 20°CH-Bond Acceptor CapabilityEmpirical Solubility ProfileRecommended Use Case
Hexane 1.89NoneInsolubleAnti-solvent for precipitation
Dichloromethane (DCM) 9.08Very WeakPoorAvoid as primary solvent
Ethyl Acetate (EtOAc) 6.02ModeratePoor to ModerateExtraction (requires high volumes)
Methanol (MeOH) 32.70StrongModerate to GoodDerivatization reactions; Recrystallization
N,N-Dimethylformamide (DMF) 36.70Very StrongExcellentPrimary reaction solvent (e.g., couplings)
Dimethyl Sulfoxide (DMSO) 46.70Very StrongExcellentNMR analysis; High-temp reactions

Experimental Protocols

Protocol A: Boc-Derivatization to Enhance Organic Solubility

This self-validating protocol temporarily masks the problematic hydrogen bond donors, converting the "brick dust" starting material into a highly soluble intermediate. The success of the reaction is immediately validated by the physical transition from a cloudy suspension to a clear homogeneous solution.

Materials:

  • Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • Pyridine (2.0 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend methyl 4-amino-1H-pyrazole-3-carboxylate in MeOH (approx. 10 mL per gram of substrate). The mixture will be heterogeneous due to poor solubility.

  • Cooling & Base Addition: Cool the suspension to 10 °C using an ice-water bath. Add pyridine (2.0 eq) dropwise over 5 minutes.

  • Reagent Addition: Slowly add Boc2O (1.1 eq) to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Self-Validation Check: As the reaction progresses and the Boc group is installed, the crystal lattice is disrupted, and the suspension will clear into a homogeneous solution[3].

  • Isolation: Concentrate the solvent under vacuum. The resulting crude product will exhibit drastically improved solubility in solvents like DCM and EtOAc, allowing for standard silica gel chromatography if required.

BocWorkflow Step1 Suspend in MeOH (10 °C) Step2 Add Pyridine (2.0 eq) Step1->Step2 Step3 Add Boc2O (1.1 eq) Step2->Step3 Step4 Stir at RT (5 hours) Step3->Step4 Step5 Concentrate under Vacuum Step4->Step5 Step6 Highly Soluble Protected Intermediate Step5->Step6

Caption: Step-by-step experimental workflow for Boc-derivatization to enhance organic solubility.

Protocol B: Co-Solvent Recrystallization

If derivatization is not an option and you need to purify the crude pyrazole, a binary co-solvent system leverages thermodynamics to achieve purification.

Step-by-Step Methodology:

  • Dissolution: Place the crude pyrazole in a flask and add a minimal amount of a hot "good" solvent (e.g., DMF or hot Ethanol) until the solid just dissolves completely[2].

  • Anti-Solvent Addition: While maintaining heating and vigorous stirring, add a hot "poor" solvent (e.g., Water or Hexane, depending on the primary solvent) dropwise until the solution becomes slightly turbid (the cloud point).

  • Re-clarification: Add 1-2 drops of the hot "good" solvent until the solution becomes perfectly clear again.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath. The controlled reduction in thermal energy allows the hydrogen-bonding network to reassemble slowly, excluding impurities from the growing crystal lattice.

  • Filtration: Collect the purified crystals via vacuum filtration and wash with a small volume of the cold "poor" solvent.

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds. PubMed.
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Methyl 4-amino-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the purification of Methyl 4-amino-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 4-amino-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful column chromatography purification of this polar heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties

Methyl 4-amino-1H-pyrazole-3-carboxylate is a polar molecule due to the presence of an amino group, a pyrazole ring with two nitrogen atoms, and a methyl ester. These features contribute to its hydrogen bonding capabilities and its affinity for polar stationary phases like silica gel. Its basic nature, attributed to the amino group and pyrazole nitrogens, can lead to strong interactions with the acidic silanol groups on the surface of silica gel, which is a common challenge during purification.[1]

PropertyValue/InformationSource
Molecular FormulaC₅H₇N₃O₂[2][]
Molecular Weight141.13 g/mol [2]
AppearanceWhite to yellow to gray to brown solid[4]
SolubilityExpected to have moderate to good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Lower solubility is expected in non-polar solvents like hexane.[5]
PolarityHigh, due to the presence of amine, pyrazole, and ester functional groups.[5]

Frequently Asked Questions (FAQs)

Q1: My compound, Methyl 4-amino-1H-pyrazole-3-carboxylate, is streaking badly on the TLC plate and giving poor separation during column chromatography. What is the likely cause?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1] The amino group and pyrazole nitrogens can be protonated by the acidic silanol groups on the silica surface, causing the compound to "stick" to the stationary phase. This leads to peak tailing and poor separation.[6]

Q2: How can I prevent my compound from sticking to the silica gel column?

A2: Deactivating the silica gel is a crucial step.[7] You can achieve this by pre-treating the silica gel with a basic modifier. A common and effective method is to prepare your slurry and eluent with a small percentage (0.5-2%) of triethylamine (TEA) or ammonia in methanol.[1][8] This neutralizes the acidic sites on the silica, minimizing the strong interactions with your basic compound.[1]

Q3: What is a good starting solvent system (eluent) for the purification of this compound?

A3: Given the polar nature of Methyl 4-amino-1H-pyrazole-3-carboxylate, you will likely need a relatively polar solvent system. A good starting point for your Thin Layer Chromatography (TLC) analysis would be a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes.[9][10] You can then increase the polarity by switching to a more polar system like methanol/dichloromethane.[11] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[8][12]

Q4: My compound is not very soluble in my chosen eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the initial mobile phase, "dry loading" is the recommended technique.[1] Dissolve your crude product in a minimal amount of a volatile polar solvent in which it is soluble (like methanol or dichloromethane). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[1]

Q5: I am still getting low recovery of my compound even after deactivating the silica. What else could be the problem?

A5: Several factors could contribute to low recovery. Ensure your column is not overloaded with the crude material. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, consider the possibility of your compound being unstable on silica gel over long periods.[13] Running the column a bit faster by applying gentle pressure (flash chromatography) can sometimes help minimize contact time and potential degradation.[13] Finally, double-check that your fractions are not too dilute to detect the compound. Try concentrating a few fractions where you expect your compound to elute and re-analyzing them by TLC.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of Methyl 4-amino-1H-pyrazole-3-carboxylate.

Issue 1: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

Cause: The eluent is not polar enough to move the highly polar compound up the polar silica gel plate.[12]

Solution:

  • Increase Eluent Polarity: Switch to a more polar solvent system. A mixture of methanol in dichloromethane (e.g., 1-10% methanol) is a good next step.[11]

  • Add a Basic Modifier: Incorporate a small amount of triethylamine or ammonia (in methanol) into your eluent system. This can help to reduce the strong interactions with the silica and improve mobility.[11]

Issue 2: The compound elutes with the solvent front.

Cause: The eluent is too polar, causing the compound to have a very high affinity for the mobile phase and little to no retention on the stationary phase.[12]

Solution:

  • Decrease Eluent Polarity: Start with a less polar solvent system. If you are using methanol/dichloromethane, reduce the percentage of methanol or switch to an ethyl acetate/hexane system.[11] The goal is to achieve an Rf value between 0.2 and 0.8 for good separation.[12]

Issue 3: Co-elution of impurities with the desired product.

Cause: The chosen solvent system does not provide adequate separation between your compound and the impurities.

Solution:

  • Optimize the Solvent System: Experiment with different solvent combinations. Sometimes, a three-component solvent system can provide better separation.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your desired compound, leaving the more polar impurities on the column.

Issue 4: The purified product is colored (yellow/brown) when it should be a white solid.

Cause: This coloration often indicates the presence of oxidized impurities. The amino group on the pyrazole ring can be susceptible to air oxidation.[1]

Solution:

  • Minimize Air Exposure: Try to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Purification: If the color persists after chromatography, consider recrystallization as a final purification step to remove colored impurities.

Experimental Protocol: A Baseline for Purification

This protocol provides a starting point for the purification of Methyl 4-amino-1H-pyrazole-3-carboxylate. It should be optimized based on your specific crude material and the impurities present.

1. TLC Analysis and Solvent System Selection:

  • Prepare several TLC chambers with different solvent systems of increasing polarity (e.g., 30% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, 100% Ethyl Acetate, 5% Methanol/Dichloromethane).
  • Add 0.5% triethylamine to each solvent system.
  • Spot your crude material on the TLC plates and develop them.
  • Identify the solvent system that gives your target compound an Rf value of ~0.2-0.3.[8]

2. Column Preparation (Slurry Packing with Deactivation):

  • In a beaker, mix silica gel with your chosen eluent containing 0.5% triethylamine to form a slurry.[1]
  • Pour the slurry into your chromatography column and allow it to pack evenly. Use gentle pressure if necessary.
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a suitable volatile solvent (e.g., methanol).
  • Add a small amount of silica gel to the solution and mix well.
  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of your packed column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system.
  • If necessary, you can gradually increase the polarity of the eluent during the run (gradient elution).
  • Collect fractions and monitor the elution of your compound by TLC.

5. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure to obtain the purified Methyl 4-amino-1H-pyrazole-3-carboxylate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of Methyl 4-amino-1H-pyrazole-3-carboxylate.

Troubleshooting_Workflow cluster_start Start: Crude Product cluster_tlc Initial Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_column Column Chromatography cluster_end Outcome Start Crude Methyl 4-amino-1H-pyrazole-3-carboxylate TLC TLC Analysis (with 0.5% TEA) Start->TLC Streaking Streaking/ Tailing? TLC->Streaking No_Movement No Movement (Rf ~ 0)? Streaking->No_Movement No Deactivate Deactivate Silica (Add 0.5-2% TEA) Streaking->Deactivate Yes Solvent_Front At Solvent Front (Rf ~ 1)? No_Movement->Solvent_Front No Increase_Polarity Increase Eluent Polarity (e.g., MeOH/DCM) No_Movement->Increase_Polarity Yes Good_Rf Good Rf (0.2-0.3)? Solvent_Front->Good_Rf No Decrease_Polarity Decrease Eluent Polarity (e.g., EtOAc/Hex) Solvent_Front->Decrease_Polarity Yes Proceed Proceed to Column Chromatography Good_Rf->Proceed Yes Deactivate->TLC Increase_Polarity->TLC Decrease_Polarity->TLC Column Run Column (Dry Load if Needed) Proceed->Column Pure_Product Pure Product Column->Pure_Product

Caption: Troubleshooting workflow for column chromatography.

References

  • University of California, Los Angeles - Chemistry & Biochemistry. Troubleshooting Flash Chromatography. Available from: [Link]

  • Chemchart. 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Available from: [Link]

  • Restek. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Available from: [Link]

  • Google Patents. US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • University of Rochester - Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Molecules. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available from: [Link]

  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Available from: [Link]

  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]

  • NextSDS. Methyl 4-aMino-1H-pyrazole-3-carboxylate — Chemical Substance Information. Available from: [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Molecules. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]

  • PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • PubChem. 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of Methyl 4-amino-1H-pyrazole-3-carboxylate during storage

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) .

As a critical building block utilized in the synthesis of Trypanosoma brucei GSK3 inhibitors 1 and 5-lipoxygenase activating protein (FLAP) inhibitors such as AZD5718 2, maintaining the structural integrity of this compound is paramount. Its unique "push-pull" electronic configuration—featuring an electron-donating amine and an electron-withdrawing ester—makes it highly susceptible to both oxidative degradation and moisture-driven hydrolysis. Vendor specifications strictly mandate storage at 2-8 °C in a dark place under an inert atmosphere 3, 4.

Troubleshooting FAQs

Q1: My batch of Methyl 4-amino-1H-pyrazole-3-carboxylate has turned from a pale gray/white solid to dark brown. What happened, and can I still use it?

  • Causality: The 4-amino group on the pyrazole ring is electron-rich and highly susceptible to radical-mediated oxidation. When exposed to atmospheric oxygen and ambient UV/Vis light, the primary amine oxidizes to form azo, azoxy, or N-oxide polymeric species. This structural change manifests visually as a dark brown discoloration.

  • Experimental Impact: Discolored batches typically contain oxidized impurities that can poison palladium catalysts used in downstream cross-coupling reactions or interfere with standard amide coupling reagents like Propylphosphonic anhydride (T3P) 5.

  • Resolution: If the purity drops below the standard 97% specification, do not use the material for sensitive synthetic steps. You may attempt recrystallization from methanol 2, but for critical API intermediate synthesis, discarding the degraded batch is the most reliable, self-validating approach.

Q2: LC-MS analysis of my stored material shows a new peak with an [M+H]+ of 128 (a loss of 14 Da). What is this degradant?

  • Causality: A mass loss of 14 Da (from the expected MW of 141.13 to 127.10) corresponds to the loss of a methyl group (-CH₂-). This indicates that the methyl ester at the 3-position has undergone hydrolysis, converting the compound into 4-amino-1H-pyrazole-3-carboxylic acid. This hydrolysis is driven by the absorption of ambient moisture, accelerated by trace acidic or basic impurities.

  • Resolution: Ensure strict adherence to the thermal equilibration step in the storage protocol below. Never open a cold vial in ambient air, as this forces immediate water condensation onto the chemical matrix.

DegradationPathway Core Methyl 4-amino-1H-pyrazole- 3-carboxylate Ox Oxidation (O2, UV Light) Core->Ox Electron-rich amine Hyd Hydrolysis (H2O, Ambient Air) Core->Hyd Activated ester Azo Azo / N-Oxide Polymers (Dark Brown Discoloration) Ox->Azo Radical coupling Acid 4-amino-1H-pyrazole- 3-carboxylic acid (-14 Da) Hyd->Acid Nucleophilic attack

Fig 1. Logical relationship of environmental triggers and resulting degradation pathways.

Quantitative Stability Data

To highlight the importance of proper storage, the following self-validating matrix summarizes the expected shelf life of Methyl 4-amino-1H-pyrazole-3-carboxylate under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf Life (to 1% Degradation)Primary Degradation Mechanism
2-8 °C (Recommended) Argon / N₂Dark (Amber Vial)> 24 MonthsNone (Stable)
2-8 °C Ambient AirDark6 - 12 MonthsAmine Oxidation
20-25 °C (Room Temp) Ambient AirAmbient Lab Light< 3 MonthsOxidation & Photodegradation
20-25 °C (High Humidity) Ambient AirDark< 1 MonthEster Hydrolysis

Experimental Protocol: Self-Validating Inert Aliquoting & Storage

Repeatedly opening a cold bulk container in a humid lab environment causes immediate condensation of water vapor onto the chemical. Water acts as a nucleophile, slowly hydrolyzing the methyl ester over time. To prevent the introduction of atmospheric moisture and oxygen, execute the following step-by-step methodology upon receiving bulk material.

Step 1: Thermal Equilibration (Critical) Remove the sealed bulk container from the 2-8 °C refrigerator. Do not open it. Allow it to sit in a desiccator at room temperature (20-25 °C) for at least 2 hours.

  • Self-Validation: The exterior of the bottle must be completely dry to the touch before proceeding to Step 2.

Step 2: Inert Environment Transfer Move the unopened, thermally equilibrated bottle into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm).

Step 3: Aliquoting Dispense the required operational amounts into pre-dried, amber glass vials.

  • Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced radical generation at the pyrazole ring.

Step 4: Sealing Cap each vial tightly with a PTFE-lined septum cap. Wrap the cap-vial junction securely with Parafilm to create a secondary moisture barrier.

Step 5: Secondary Containment & Storage Place the aliquoted vials into a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel. Return the secondary container to a monitored 2-8 °C refrigerator.

StorageWorkflow Start Bulk Material Receipt Eq Equilibrate to Room Temp (2h) Start->Eq Prevent Moisture Glovebox Transfer to Glovebox (N2/Ar) Start->Glovebox If rushed Eq->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Fail Condensation & Degradation Glovebox->Fail Cold material condenses H2O Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at 2-8°C with Desiccant Seal->Store

Fig 2. Optimal handling workflow to prevent moisture condensation and oxidative degradation.

References

  • Title: 360056-45-7 | methyl 4-amino-1H-pyrazole-3-carboxylate | In stock Source: MolCore URL: 3

  • Title: Methyl 4-amino-1H-pyrazole-3-carboxylate 97% | CAS: 360056-45-7 | AChemBlock Source: AChemBlock URL: 4

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: 1

  • Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: US9862675B1 - Method of N-formylating amines with a phosphonic anhydride Source: Google Patents URL: 5

Sources

Optimization

HPLC method development and mobile phase optimization for Methyl 4-amino-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for Methyl 4-amino-1H-pyrazole-3-carboxylate. This document is structured as a series of questions you m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for Methyl 4-amino-1H-pyrazole-3-carboxylate. This document is structured as a series of questions you might encounter during the method development, optimization, and troubleshooting phases. My goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the critical first steps of method development, starting with understanding the analyte itself.

Q1: What are the key physicochemical properties of Methyl 4-amino-1H-pyrazole-3-carboxylate that I need to consider?

Answer: Understanding the analyte is the bedrock of any successful method development. Methyl 4-amino-1H-pyrazole-3-carboxylate (C₅H₇N₃O₂) is a small, polar molecule containing a basic amino group and a pyrazole ring system.[] Its structure suggests a nuanced solubility profile, likely soluble in polar organic solvents like methanol and acetonitrile but less so in non-polar solvents.[2]

Application Scientist's Notes: The most critical feature is the amino group . This group is basic, meaning its charge state is highly dependent on the mobile phase pH. This property will be the primary lever we use to control retention and peak shape. Aromatic amines can have pKa values in the range of 4.0 to 5.0.[3] While the exact pKa for this specific molecule is not readily published, we can infer from its structure that controlling the pH will be essential to prevent peak tailing caused by interactions with the silica stationary phase.[4][5] The pyrazole ring and ester group also contribute to its polarity and potential for hydrogen bonding.

Q2: How do I choose the right HPLC column to start with?

Answer: For a polar and basic compound like this, a modern, high-purity, end-capped C18 column is the conventional starting point.[6] However, due to its polarity, you might face challenges with retention on a standard C18 phase.

Here is a table of recommended starting columns and the rationale for their selection:

Column TypeRationaleWhen to Use
Standard End-capped C18 The most versatile and common reversed-phase column. A good first choice to gauge retention.Always start here for initial screening.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This enhances retention for polar compounds and improves peak shape for bases.[6][7]If you see poor retention or peak tailing on a standard C18.
Phenyl-Hexyl The phenyl phase offers alternative selectivity through π-π interactions with the pyrazole ring, which can be beneficial for aromatic analytes.[6][7]If you need to improve selectivity between the main peak and any related impurities.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (like unbonded silica or an amino phase) with a high organic mobile phase. Ideal for very polar compounds that are not retained in reversed-phase.[8]If the analyte is unretained on all reversed-phase columns even with 100% aqueous mobile phase.

Application Scientist's Notes: The primary issue with basic compounds on silica-based columns is the interaction between the positively charged analyte (at low pH) and negatively charged, ionized silanol groups on the stationary phase surface.[9][10] This secondary interaction leads to peak tailing. Modern "Type B" silica columns have lower silanol activity, and end-capping blocks many of these sites, but they are never completely eliminated.[9] This is why adjusting mobile phase pH is so crucial.

Q3: What are good starting conditions for a screening gradient and what is the optimal detection wavelength?

Answer: A generic screening gradient is an efficient way to determine the approximate elution conditions for your analyte.

Step-by-Step Protocol: Initial Gradient Screening

  • Column: Choose a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV, Diode Array Detector (DAD) from 200-400 nm.

  • Gradient Program:

Time (min)%B
0.05
20.095
25.095
25.15
30.05

For Detection Wavelength: After the initial run, examine the UV spectrum of the analyte peak from the DAD data. The pyrazole ring system is a chromophore that will absorb UV light.[11] Select the wavelength of maximum absorbance (λ-max) for quantification to ensure the highest sensitivity. For similar aromatic amines, this is often around 254 nm, but should be empirically confirmed.[12]

Section 2: Mobile Phase Optimization

Once you have initial retention, the next step is to fine-tune the mobile phase to achieve optimal peak shape, resolution, and run time.

Q4: My peak is tailing. How can I use mobile phase pH to improve the shape?

Answer: Peak tailing for a basic compound like Methyl 4-amino-1H-pyrazole-3-carboxylate is most often caused by silanol interactions.[4][9] You can mitigate this by controlling the ionization state of both the analyte and the silanol groups. You have two primary pH strategies:

  • Low pH (pH 2.5 - 3.0): At this pH, the analyte's amino group will be fully protonated (positively charged). More importantly, the stationary phase's silanol groups (pKa ~3.5-4.5) will be suppressed and remain neutral.[4][9] This eliminates the ionic interaction, a primary cause of tailing. Use a buffer like 0.1% Formic Acid or a 20 mM phosphate buffer adjusted to pH 2.5.

  • High pH (pH > 8, if using a pH-stable column): At a higher pH, the analyte's amino group will be neutral (un-ionized). While the silanols will be deprotonated (negatively charged), the analyte has no charge to interact with them. This strategy can also yield excellent peak shape but requires a specialized hybrid or pH-stable column.[13][14]

Application Scientist's Notes: It is critical to operate at a pH at least 1-2 units away from the analyte's pKa.[10][15] Operating near the pKa will result in a mixed population of ionized and non-ionized analyte, leading to broad, distorted peaks. Since the analyte is basic, the low pH approach is the most common and compatible with standard silica columns.

ph_selection_logic start Initial Peak Tailing Observed ph_choice Adjust Mobile Phase pH start->ph_choice low_ph Strategy 1: Low pH (2.5-3.0) Buffer: 0.1% Formic Acid ph_choice->low_ph Most Common column_check Check Column pH Stability ph_choice->column_check Alternative low_ph_mech Analyte: Protonated (R-NH3+) Silanols: Neutral (Si-OH) Result: Repulsion/No Interaction low_ph->low_ph_mech high_ph Strategy 2: High pH (>8.0) Buffer: Ammonium Bicarbonate high_ph_mech Analyte: Neutral (R-NH2) Silanols: Deprotonated (Si-O-) Result: No Interaction high_ph->high_ph_mech hybrid_silica Requires Hybrid/pH-Stable Column high_ph->hybrid_silica column_check->high_ph Stable > pH 8 std_silica Use Standard Silica Column column_check->std_silica Unstable > pH 8 (Stick to Low pH)

Q5: Should I use Acetonitrile or Methanol? And how do I optimize the concentration?

Answer: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure. It is the preferred choice for most applications.

  • Methanol: Can offer different selectivity due to its protic nature (it can hydrogen bond). If you have closely eluting impurities, switching to methanol is a valuable tool to change their elution order.

Optimization Protocol:

  • Isocratic Holds: Based on your initial gradient, determine the %B at which your analyte elutes. For example, if it elutes at 12 minutes in the 20-minute gradient (5-95% B), the approximate %B is 5% + (12/20)*(95%-5%) = 59%.

  • Run Isocratic Methods: Perform several isocratic runs at concentrations around this value (e.g., 50%, 55%, 60%, 65% B).

  • Evaluate: Analyze the retention time (k'), tailing factor, and efficiency (N) for each run. Select the concentration that provides a suitable retention time (typically k' between 2 and 10) and the best peak shape.

Q6: What buffer should I use and at what concentration?

Answer: The buffer's role is to maintain a stable pH.[16] The choice depends on the desired pH and detection method (UV vs. MS).

BufferUseful pH RangeVolatility (for MS)Notes
Formic Acid / Formate 2.8 - 4.8HighExcellent choice for low pH LC-MS applications.[3]
Acetic Acid / Acetate 3.8 - 5.8HighGood for LC-MS, but pH range may be too close to silanol pKa.[3]
Phosphate 2.1 - 3.1 & 6.2 - 8.2LowThe most common buffer for UV-only methods due to its excellent buffering capacity. Not suitable for MS.[3]
Ammonium Bicarbonate 9.2 - 10.2HighUsed for high-pH LC-MS methods with pH-stable columns.[14]

Concentration: A buffer concentration of 10-25 mM is typically sufficient.[3] Higher concentrations can improve peak shape but may also precipitate when mixed with high percentages of organic solvent. Always prepare the buffer in the aqueous portion of the mobile phase and adjust the pH before adding the organic modifier.[3]

Section 3: Troubleshooting FAQ

This section addresses common problems that can arise after initial method development.

troubleshooting_flowchart

Q7: Why is my retention time shifting between injections?

Answer: Retention time instability is often due to insufficient column equilibration, changes in the mobile phase, or temperature fluctuations.

  • Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep bottles capped.

  • Temperature: Use a thermostatted column compartment. Even small changes in lab temperature can affect retention times.

Q8: What causes peak tailing for this compound, and how do I fix it?

Answer: As detailed in Section 2, the primary cause is secondary ionic interactions between the basic analyte and acidic silanol groups on the column packing.[5][9][10]

Troubleshooting Checklist:

  • Confirm Low pH: Ensure your mobile phase pH is firmly in the 2.5-3.0 range. Use a calibrated pH meter.

  • Increase Buffer Strength: If tailing persists, try increasing the buffer concentration from 10 mM to 25 mM. The buffer ions can help shield the silanol groups.[5]

  • Check for Column Overload: Injecting too much sample can cause peak fronting or tailing.[9] Try reducing the injection volume or sample concentration by a factor of 5 and see if the peak shape improves.

  • Evaluate Column Health: An old or contaminated column can exhibit increased silanol activity.[17] Try flushing the column or, if necessary, replace it. If the problem persists with a new C18 column, it's a strong indication that you should test a column with different selectivity, like a polar-embedded phase.

Q9: How can I improve the sensitivity of my method?

Answer: If your peak is too small, there are several ways to increase the signal.

  • Optimize Wavelength: Double-check that you are using the true λ-max from a UV scan of the peak.

  • Increase Concentration/Injection Volume: This is the most direct way to increase the signal, but be mindful of potential column overload and solubility issues.

  • Improve Peak Shape: Peak tailing significantly reduces peak height and, therefore, sensitivity.[9] All the steps taken to reduce tailing will also improve sensitivity.

  • Minimize Noise: Ensure the mobile phase is properly degassed and that there are no leaks in the system, as this can increase baseline noise and make small peaks harder to integrate.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving the sample in a strong solvent (like 100% ACN) can cause peak distortion and poor sensitivity.

References

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • Chromatography Online. (2026, March 14). Column Selection for Reversed-Phase HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Analytical Methods (RSC Publishing). (n.d.). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS.
  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate.
  • Chemchart. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9).
  • NextSDS. (n.d.). Methyl 4-aMino-1H-pyrazole-3-carboxylate — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • SlidePlayer. (2012, December 4). HPLC Method Development.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate.
  • BOC Sciences. (n.d.). CAS 360056-45-7 (Methyl 4-amino-1H-pyrazole-3-carboxylate).
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • MilliporeSigma. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • NextSDS. (n.d.). 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information.
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 4-amino-1H-pyrazole-3-carboxylate Amidation

Diagnostic Overview: The Chemical Challenge When working with Methyl 4-amino-1H-pyrazole-3-carboxylate , researchers frequently encounter stalled amidation reactions. As an application scientist, I classify this substrat...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Chemical Challenge

When working with Methyl 4-amino-1H-pyrazole-3-carboxylate , researchers frequently encounter stalled amidation reactions. As an application scientist, I classify this substrate as a "doubly deactivated" amine.

  • Electronic Deactivation: The 1H-pyrazole ring is inherently electron-deficient. Coupled with the strong electron-withdrawing inductive effect of the 3-carboxylate group, the lone pair on the 4-amino nitrogen is highly delocalized, drastically reducing its nucleophilicity[1].

  • Steric Shielding: The adjacent methyl ester at the 3-position creates a bulky steric barrier. When the 4-amino group attempts to attack an activated carbonyl, the required tetrahedral transition state suffers from severe steric clash, raising the activation energy barrier[2].

Standard peptide coupling reagents (like DCC or EDC/HOBt) routinely fail here because the activated O-acylisourea intermediate undergoes a dead-end rearrangement to an unreactive N-acylurea before the sluggish aminopyrazole can attack. Overcoming this requires highly reactive electrophiles, anchimeric assistance, and often, thermal energy[2][3].

Amidation Strategy Workflow

AmidationWorkflow Start Target: Amidate Methyl 4-amino-1H-pyrazole-3-carboxylate Eval Evaluate Carboxylic Acid Stability & Epimerization Risk Start->Eval T3P First-Line: T3P + Pyridine/TEA Heat to 70-75°C Eval->T3P Low/Mod Sterics HATU Alternative: HATU + DIPEA Pre-activate acid first Eval->HATU High Sterics, No Heat AcylCl Fallback: Acyl Chloride + Pyridine + DMAP Eval->AcylCl Extreme Sterics Success Product Isolation (Aqueous Workup) T3P->Success HATU->Success AcylCl->Success

Strategic workflow for amidating sterically hindered aminopyrazoles.

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended first-line coupling reagent for this substrate?

A: Propylphosphonic anhydride (T3P®) combined with an organic base (such as pyridine or triethylamine) is the premier choice[4]. T3P converts the carboxylic acid into a highly reactive mixed anhydride. Unlike carbodiimides, T3P does not suffer from dead-end rearrangements. Furthermore, heating the reaction (e.g., to 70–80 °C) is often required and well-tolerated to overcome the steric activation energy barrier[2][5].

Q2: How do I minimize side reactions when using HATU?

A: HATU is an excellent secondary option due to the anchimeric (neighboring group) assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the attack of the hindered amine[3]. However, a common failure mode is the guanidinylation of the aminopyrazole. This occurs if the amine is exposed to HATU before the carboxylic acid is fully activated[3]. Causality Fix: Always pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the Methyl 4-amino-1H-pyrazole-3-carboxylate.

Q3: If coupling reagents fail entirely, what is the ultimate fallback?

A: You must bypass standard coupling agents and use the highly electrophilic Acyl Chloride method with DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming an ultra-reactive acylpyridinium intermediate that forces the amidation of even the most stubborn deactivated amines.

Quantitative Reagent Comparison

Coupling StrategyReactivity with Hindered AminesEpimerization RiskWorkup / Byproduct RemovalRecommended Conditions
EDC / HOBt LowModerateAqueous washRoom temp, DCM/DMF
HATU / DIPEA Very HighLowChromatography often neededRoom temp, DMF[3]
T3P / Pyridine HighVery LowSimple aqueous wash70–80 °C, EtOAc[4][5]
Acyl Chloride / DMAP ExtremeHighAqueous washRoom temp, DCM/Pyridine

Validated Experimental Protocols

Protocol A: T3P-Mediated Thermal Amidation (Self-Validating System)

This protocol utilizes T3P's unique advantage: its byproducts are entirely water-soluble, allowing for a self-validating clean crude product via simple phase separation[4][5].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous ethyl acetate (EtOAc).

  • Base Addition: Add triethylamine (TEA) or pyridine (3.0 eq). Note: Pyridine is highly recommended if the carboxylic acid is prone to epimerization[5].

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq) at room temperature[2].

  • Thermal Drive: Heat the reaction mixture to 73 °C. Causality: The deactivated nature of the 4-amino group requires thermal energy to drive the nucleophilic attack on the T3P-activated ester[2]. Stir for 2–4 hours.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃, followed by 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

T3PMechanism Acid Carboxylic Acid + Base Intermediate Mixed Anhydride Active Ester Acid->Intermediate Nucleophilic attack on T3P T3P T3P Reagent (Propylphosphonic anhydride) T3P->Intermediate Product Amide Product Intermediate->Product Amine attack (Requires Heat) Byproduct Water-Soluble Phosphonate Salts Intermediate->Byproduct Leaving Group Amine Methyl 4-amino-1H- pyrazole-3-carboxylate Amine->Product

Mechanism of T3P-mediated activation and subsequent amidation.

Protocol B: HATU Pre-Activation Method

Use this if the carboxylic acid degrades at elevated temperatures.

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF[3].

  • Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in one portion.

  • Stir at room temperature for 12–24 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by saturated NaHCO₃ and brine.

Protocol C: Acyl Chloride / DMAP Catalysis
  • Acid Chloride Formation: Suspend the carboxylic acid (1.2 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and 1 drop of DMF. Stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride completely under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the acyl chloride in anhydrous DCM. Add Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq), followed by pyridine (3.0 eq) and DMAP (0.2 eq).

  • Stir at room temperature overnight. Quench with water, extract with DCM, and wash with 1M HCl to remove pyridine and DMAP.

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis.
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Methyl vs Ethyl 4-amino-1H-pyrazole-3-carboxylate

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal building block is rarely a matter of simple preference; it is a strategic decision that dictates the efficiency, yield, a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal building block is rarely a matter of simple preference; it is a strategic decision that dictates the efficiency, yield, and scalability of your synthetic route. When designing fused heterocyclic systems or targeted kinase inhibitors, 4-amino-1H-pyrazole-3-carboxylate derivatives are highly prized scaffolds[1].

However, the choice between the Methyl and Ethyl ester variants fundamentally alters the thermodynamic and kinetic landscape of your downstream reactions[2]. This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their reactivity differences and providing self-validating protocols for your laboratory workflows.

Structural & Electronic Causality

While structurally similar, the methyl and ethyl esters exert different stereoelectronic effects on the pyrazole core:

  • Steric Hindrance: The methyl ester is significantly less bulky than the ethyl ester. In reactions targeting the ester carbonyl (e.g., saponification or transesterification), the additional methylene group in the ethyl ester sterically shields the electrophilic carbon, increasing the activation energy required for nucleophilic attack[2].

  • Electronic Modulation (Inductive Effects): The ester moiety at the C3 position is electron-withdrawing, which pulls electron density away from the adjacent 4-amino group, reducing its nucleophilicity. Theoretically, the ethyl group is slightly more electron-donating (+I effect) than the methyl group. This subtly increases the electron density on the pyrazole ring and the 4-amino group in the ethyl variant, offering a marginal advantage in highly sensitive electrophilic aromatic substitutions or N-alkylations[2].

Table 1: Comparative Reactivity Profile
ParameterMethyl 4-amino-1H-pyrazole-3-carboxylateEthyl 4-amino-1H-pyrazole-3-carboxylate
Steric Profile at Carbonyl LowModerate
Hydrolysis Kinetics (Basic) Fast ( krel​≈1.5−2.0 )Slower (Requires longer time/heat)
4-Amino Nucleophilicity BaselineMarginally Higher (+I effect)
Lability in Storage Prone to spontaneous hydrolysis in moistureHighly stable
Strategic Application Ideal when the ester must be rapidly cleaved post-coupling[2].Ideal when the ester must survive harsh downstream conditions.

Mechanistic Workflows & Experimental Protocols

To demonstrate the practical implications of these reactivity differences, below are two self-validating protocols commonly utilized in drug discovery workflows: Amide Coupling and Ester Hydrolysis .

Workflow A: T3P-Mediated Amide Coupling at the 4-Amino Position

The 4-amino group of these pyrazoles is notoriously poor at acting as a nucleophile due to the electron-withdrawing nature of the adjacent ester and the aromatic pyrazole system. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions and low yields.

The Causality of Reagent Choice: Propylphosphonic anhydride (T3P) is utilized because it forms a highly reactive mixed anhydride with the carboxylic acid, forcefully driving the reaction forward with unreactive heteroaryl amines[3]. Furthermore, T3P is a mild water scavenger, and its byproducts are entirely water-soluble, simplifying purification[3].

T3P_Amidation RCOOH Carboxylic Acid (Substrate) ActEster Mixed Anhydride (Highly Electrophilic) RCOOH->ActEster + T3P, Et3N, EtOAc, 70°C T3P T3P Reagent (Activator) T3P->ActEster Amide Target Amide Product (Organic Layer) ActEster->Amide Nucleophilic Attack Waste Water-Soluble Phosphonate (Aqueous Layer) ActEster->Waste Byproduct Cleavage Amine 4-Amino-1H-pyrazole-3-carboxylate (Nucleophile) Amine->Amide

Caption: T3P-mediated amide coupling workflow overcoming the poor nucleophilicity of the 4-amino group.

Step-by-Step Protocol:

  • Initiation: To a solution of the chosen carboxylic acid (1.2 eq) and Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq, ~5.6 mmol) in ethyl acetate (15 mL), add triethylamine (3.0 eq)[4].

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq)[3]. Why EtOAc? It serves as both the reaction solvent and the extraction solvent, minimizing solvent-exchange steps.

  • Propagation: Heat the reaction mixture to 70–80 °C under a nitrogen atmosphere for 2–7 hours[3][4].

  • Self-Validation (In-Process Control): Monitor via TLC (50% EtOAc/Hexanes). The primary amine starting material (fluorescent under shortwave UV, ninhydrin positive) will disappear, replaced by a higher Rf amide spot (ninhydrin negative).

  • Termination & Isolation: Cool to room temperature. Quench with saturated aqueous NaHCO3 (20 mL)[4]. The basic aqueous wash neutralizes the acid and pulls the T3P phosphonate byproducts into the aqueous phase. Extract the organic layer, dry over Na2SO4, and concentrate to yield the pure amide.

Workflow B: Base-Catalyzed Saponification (Hydrolysis)

If your synthetic route requires the eventual deprotection of the ester to a free carboxylic acid (e.g., for subsequent coupling or to generate the final active pharmaceutical ingredient), the Methyl ester is the superior choice due to its rapid hydrolysis kinetics[2].

Hydrolysis A Methyl Ester (Less Steric Bulk) B Tetrahedral Intermediate (Rate Determining Step) A->B LiOH attack (Fast for Methyl) C Carboxylate Salt (Aqueous Soluble) B->C - MeOH D Free Carboxylic Acid (Precipitate) C->D HCl (pH 3)

Caption: Kinetic pathway of base-catalyzed ester hydrolysis and subsequent acid precipitation.

Step-by-Step Protocol:

  • Solvation: Dissolve the Methyl ester intermediate (1.0 eq) in a 1:1 mixture of THF and MeOH[4]. Causality: THF solubilizes the organic substrate, while MeOH acts as a miscible bridge for the aqueous base, preventing biphasic reaction stalling.

  • Hydrolysis: Add 1M aqueous LiOH (1.5 to 2.0 eq)[4]. Stir at room temperature. For the methyl ester, complete conversion typically occurs within 2.5 hours[4]. Note: If using the Ethyl ester, gentle heating (40 °C) or extended stirring (up to 12 hours) is often required to overcome the steric hindrance.

  • Self-Validation (In-Process Control): LC-MS will show the disappearance of the [M+H]+ ester peak and the appearance of the [M−H]− carboxylate mass in negative ion mode.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The free pyrazole-3-carboxylic acid will crash out of the solution as a white/off-white precipitate, providing a self-validating visual confirmation of successful product formation. Filter and dry under a vacuum.

Conclusion & Selection Guide

Your choice between the methyl and ethyl variants of 4-amino-1H-pyrazole-3-carboxylate should be dictated by the length and severity of your synthetic route:

  • Choose the Methyl Ester (CAS: 112029-98-8) when your target requires late-stage saponification to the free acid. Its lability ensures that you can cleave the ester under mild conditions (LiOH, RT) without degrading sensitive functional groups installed elsewhere on the molecule[2][4].

  • Choose the Ethyl Ester (CAS: 55904-61-5) when the ester moiety must act as a robust protecting group through multiple harsh downstream transformations, or if you require a slight boost in the nucleophilicity of the 4-amino group for a difficult initial coupling step[2].

References

  • Google Patents. Method of N-formylating amines with a phosphonic anhydride (US9862675B1).
  • Journal of Medicinal Chemistry (ACS Publications). The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Available at: [Link]

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Comparative

A Senior Application Scientist’s Guide to Validating the Purity of Methyl 4-amino-1H-pyrazole-3-carboxylate using LC-MS

Introduction: The Unseen Importance of Purity in a Versatile Building Block In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Importance of Purity in a Versatile Building Block

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical checkpoints. Methyl 4-amino-1H-pyrazole-3-carboxylate is a quintessential example of a versatile heterocyclic building block, forming the core scaffold of numerous active pharmaceutical ingredients (APIs) targeting a range of diseases.[1][2][3] Its structural integrity and purity are not mere quality control metrics; they are foundational pillars upon which the safety and efficacy of the final drug product rest. Even minute impurities, if unidentified and uncontrolled, can introduce significant risks, including altered pharmacological activity or direct toxicity.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Methyl 4-amino-1H-pyrazole-3-carboxylate. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, detailing a self-validating protocol and explaining the scientific rationale behind each step. Furthermore, we will objectively compare this primary method with orthogonal techniques, offering a holistic strategy for ensuring the unimpeachable quality of this critical intermediate.

Understanding the Analyte and Its Potential Impurities

Before designing a purity validation method, we must first understand the analyte and its likely contaminants.

  • Analyte: Methyl 4-amino-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₅H₇N₃O₂[]

  • Molecular Weight: 141.13 g/mol [3][]

The synthesis of this pyrazole derivative typically involves the condensation of a hydrazine with a β-enamino ester or a similar three-carbon precursor.[3][5] This chemical pathway inherently introduces the risk of specific impurities, including:

  • Unreacted Starting Materials: Residual hydrazine or β-ketoester precursors.

  • Regioisomers: Formation of the isomeric Methyl 5-amino-1H-pyrazole-4-carboxylate, which can be difficult to separate due to similar physical properties.

  • Byproducts: Compounds formed from side reactions or subsequent degradation.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[6][7]

An effective analytical method must be able to resolve and detect all these potential impurities with high sensitivity and specificity.

Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

For a comprehensive impurity profile, LC-MS is the gold standard.[7][8] Its power lies in the coupling of high-resolution chromatographic separation (LC) with the unparalleled specificity and sensitivity of mass-based detection (MS). This combination allows us not only to separate impurities from the main compound but also to gain immediate insight into their molecular weights, a critical first step in structural elucidation.

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed to be robust and compliant with international validation guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]

1. Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast and high-resolution separations.[7]

  • A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) or a high-sensitivity tandem mass spectrometer (e.g., Triple Quadrupole, QqQ).

2. Sample Preparation:

  • Step 1: Accurately weigh approximately 10 mg of the Methyl 4-amino-1H-pyrazole-3-carboxylate sample.

  • Step 2: Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Step 3: Further dilute this stock solution to a working concentration of 10 µg/mL using the same diluent.

  • Step 4: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

    • Causality Explanation: The acetonitrile/water diluent is chosen to match the initial mobile phase conditions, ensuring good peak shape. The 10 µg/mL concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main peak.

3. Chromatographic & Mass Spectrometric Conditions:

ParameterConditionRationale
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like pyrazole derivatives.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acidifies the mobile phase, promoting the protonation of the analyte and basic impurities for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity for high-efficiency separations.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion.
Gradient Elution 5% B to 95% B over 8 min, hold for 2 minA gradient is essential to elute a wide range of potential impurities with varying polarities in a single run.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amino group on the pyrazole ring is a basic site that is readily protonated, making ESI+ the ideal ionization technique.
MS Acquisition Full Scan (m/z 50-500)Full scan mode allows for the detection of all ionizable compounds within the mass range, crucial for identifying unknown impurities.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 120 °CA standard temperature to facilitate solvent evaporation without causing thermal degradation of the analyte.
Workflow for LC-MS Purity Validation

The following diagram illustrates the logical flow of the purity analysis process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Mass Detection (Full Scan) Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurity Peaks Integrate->Identify Quantify Calculate % Area Identify->Quantify Report Generate Purity Report Quantify->Report Orthogonal_Validation cluster_results Consolidated Purity Assessment Main Methyl 4-amino-1H-pyrazole-3-carboxylate (Sample) LCMS LC-MS (Primary Method) Main->LCMS HPLCUV HPLC-UV (Orthogonal Method 1) Main->HPLCUV GCMS GC-MS (Orthogonal Method 2) Main->GCMS LCMS_Desc - High Sensitivity - High Selectivity - Identifies Non-Volatile Impurities - Provides MW of Unknowns LCMS->LCMS_Desc HPLCUV_Desc - Robust & Cost-Effective - Confirms Purity for UV-active species - Different Selectivity (No MS bias) HPLCUV->HPLCUV_Desc GCMS_Desc - Gold Standard for Volatiles - Detects Residual Solvents - Identifies Volatile Impurities GCMS->GCMS_Desc Report Comprehensive Certificate of Analysis

Caption: An orthogonal approach to purity validation.

Performance Comparison Table
FeatureLC-MSHPLC-UVGC-MS
Principle Polarity-based separation; Mass-based detectionPolarity-based separation; UV absorbance detectionVolatility-based separation; Mass-based detection
Selectivity Very High (Chromatography + m/z)Moderate to HighVery High
Sensitivity (Typical LOQ) < 0.05%~ 0.1%< 10 ppm (for solvents)
Identification Capability Excellent (Provides Molecular Weight)Poor (Retention time only)Excellent (Library matching)
Analyte Suitability Excellent. Ideal for non-volatile, polar compounds.Good. Suitable for routine QC if impurities are known and UV-active. [12][13]Poor. Not suitable for the main analyte without derivatization; ideal for volatile impurities. [6][14]
Primary Application Comprehensive impurity profiling, identification of unknowns.Routine purity checks, content uniformity.Analysis of residual solvents and volatile byproducts.

HPLC-UV as an Orthogonal Method: High-Performance Liquid Chromatography with UV detection is a workhorse in most QC labs. [7][8]While it lacks the identification power of MS, its different detection principle makes it an excellent confirmatory tool. An impurity with poor ionization efficiency in MS might have a strong UV chromophore, making it detectable by HPLC-UV. Running a validated HPLC-UV method provides confidence that no major impurities are being missed due to ionization suppression or other MS-specific phenomena.

GC-MS for Volatile Impurities: Gas Chromatography-Mass Spectrometry is indispensable for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process. [6]Since Methyl 4-amino-1H-pyrazole-3-carboxylate itself is not volatile, GC-MS perfectly complements LC-MS by covering a different class of potential contaminants that LC-based methods are not optimized to detect.

Conclusion

Validating the purity of a critical pharmaceutical intermediate like Methyl 4-amino-1H-pyrazole-3-carboxylate demands a scientifically sound and multi-faceted approach. While LC-MS stands out as the superior primary technique, offering unmatched sensitivity and specificity for identifying and quantifying process-related impurities and degradants, its findings must be corroborated by orthogonal methods. An integrated strategy employing LC-MS for comprehensive profiling, HPLC-UV for routine and confirmatory analysis, and GC-MS for volatile contaminants creates a self-validating system of checks and balances. This rigorous, evidence-based approach ensures that the building block you use today will lead to a safe and effective therapeutic tomorrow, meeting the stringent demands of both regulatory agencies and, ultimately, the patients we serve.

References

  • Methyl 4-amino-1H-pyrazole-3-carboxylate Properties. BOC Sciences.

  • Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich.

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information (NCBI).

  • Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate.

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. National Center for Biotechnology Information (NCBI).

  • Methyl 4-aMino-1H-pyrazole-3-carboxylate — Chemical Substance Information. NextSDS.

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. National Center for Biotechnology Information (NCBI).

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Rondaxe.

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information (NCBI).

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (NCBI).

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information (NCBI).

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.

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  • Impurity Profiling in different analytical techniques. IJNRD.org.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.

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  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

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Validation

Validation of molecular docking studies involving Methyl 4-amino-1H-pyrazole-3-carboxylate ligands

An Advanced Application Guide: Validating Molecular Docking for Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives As drug discovery pivots toward highly targeted therapies, the Methyl 4-amino-1H-pyrazole-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Guide: Validating Molecular Docking for Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives

As drug discovery pivots toward highly targeted therapies, the Methyl 4-amino-1H-pyrazole-3-carboxylate scaffold has emerged as a privileged structure. Its unique geometry allows it to act as a versatile pharmacophore, particularly in the design of kinase inhibitors (e.g., GSK3, CDK2, CDK14) and cyclooxygenase (COX) inhibitors [1, 2, 4]. The primary amine at the 4-position and the carboxylate at the 3-position form a highly stable, three-point hydrogen bond network within the highly conserved hinge region of kinases [1].

However, in silico molecular docking of these derivatives is inherently predictive. To prevent costly late-stage attrition, docking models must be rigorously challenged through a self-validating experimental framework. This guide provides a comparative analysis of docking engines and outlines the biophysical methodologies required to translate computational poses into validated lead compounds.

Comparative Analysis of Docking Engines for Pyrazole Scaffolds

Not all docking algorithms handle the rigid, planar nature of the pyrazole ring and its highly polar substituents equally. The choice of software fundamentally alters the trajectory of your hit-to-lead campaign.

We compared three industry-standard docking engines—Glide (Schrödinger) , GOLD (CCDC) , and AutoDock Vina —evaluating their ability to accurately predict the binding poses of pyrazole-3-carboxylate derivatives [3].

Why this matters (Causality): The pyrazole scaffold relies heavily on precise hydrogen-bonding geometries rather than broad hydrophobic collapse. Glide utilizes a systematic search algorithm with hierarchical filters that excel at penalizing steric clashes while rewarding precise directional H-bonds. Conversely, GOLD’s genetic algorithm is highly effective for highly flexible ligands but can sometimes over-sample irrelevant conformational space for rigid pyrazoles, leading to false positives in sterically demanding binding sites [3].

Table 1: Performance Comparison of Docking Algorithms for Pyrazole Derivatives
Docking EngineSearch AlgorithmScoring FunctionPose Accuracy (RMSD < 2.0 Å)Strengths for Pyrazole ScaffoldsLimitations
Glide (SP/XP) Systematic / HierarchicalGlideScore (Empirical)61% Exceptional at resolving hinge-region H-bond directionality.Computationally expensive; requires commercial license.
GOLD Genetic Algorithm (GA)ChemScore / GoldScore48% Handles induced-fit receptor flexibility well.Performance drops in purely hydrophobic pockets.
AutoDock Vina Iterated Local SearchVina Empirical~54% Extremely fast; excellent for massive virtual screening.Struggles with highly solvated binding pockets.

Data synthesized from comprehensive benchmarking studies on pharmaceutically relevant protein-ligand complexes [3].

The Self-Validating Discovery Workflow

A docking score (e.g., -10.5 kcal/mol) is a thermodynamic hypothesis. It predicts the equilibrium state ( ΔG ) but tells us nothing about the kinetic pathway—specifically, the residence time ( koff​ ) of the drug on the target. To bridge this gap, we must employ a self-validating workflow where computational predictions are empirically tested, and the resulting biophysical data is fed back into the in silico model to refine the scoring function.

ValidationWorkflow Start Methyl 4-amino-1H-pyrazole-3-carboxylate Scaffold Optimization Docking In Silico Molecular Docking (Glide / AutoDock Vina) Start->Docking 3D Ligand Prep & Protonation Biophysical Biophysical Validation (SPR / ITC) Docking->Biophysical Pose Selection & Affinity Prediction Structural Structural Validation (X-Ray Crystallography) Biophysical->Structural Kinetic Confirmation (Kd, Kon, Koff) Functional In Vitro Functional Assays (Kinase Inhibition / Cell Viability) Structural->Functional Binding Mode Verification Functional->Start SAR Feedback Loop Hit Validated Lead Compound Functional->Hit IC50 & Selectivity Profiling

Figure 1: The self-validating workflow for pyrazole-based drug discovery, integrating computational and empirical methods.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with internal controls, ensuring that every result validates the integrity of the assay itself.

Protocol A: High-Fidelity Molecular Docking (AutoDock Vina / Glide)

Objective: Generate thermodynamically plausible binding poses for pyrazole derivatives.

  • Protein Preparation (The Control Step):

    • Download the target crystal structure (e.g., CDK2 or GSK3β) from the PDB.

    • Causality: Strip all water molecules except those deeply buried in the binding pocket. For pyrazoles, bridging water molecules often mediate crucial interactions between the 3-carboxylate group and the kinase DFG motif.

    • Assign protonation states at pH 7.4 using tools like Epik.

  • Ligand Preparation:

    • Convert 2D structures of Methyl 4-amino-1H-pyrazole-3-carboxylate derivatives to 3D.

    • Causality: The 4-amino group must be correctly parameterized. At physiological pH, ensure the amine is modeled in its neutral state to act as a proper H-bond donor to the hinge region backbone carbonyls [1].

  • Self-Validation (Redocking):

    • Before screening novel compounds, extract the native co-crystallized ligand and re-dock it into the prepared protein.

    • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å [3].

  • Production Docking: Run the pyrazole library, ranking poses by binding affinity ( ΔG ) and visually inspecting the top 5% for the mandatory three-point hinge H-bond network.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Validate the docking predictions by measuring real-time binding kinetics ( kon​ , koff​ , and KD​ ).

While docking predicts affinity, SPR proves direct physical interaction and provides the residence time ( 1/koff​ ), which is often a superior predictor of in vivo efficacy than KD​ alone.

  • Sensor Chip Functionalization:

    • Immobilize the target kinase (e.g., His-tagged CDK14) onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture [4].

    • Causality: We prefer capture over covalent coupling to ensure the kinase retains its native conformational flexibility, which is critical for accommodating the pyrazole scaffold.

  • Assay Self-Validation (DMSO Calibration):

    • Because pyrazole derivatives are typically dissolved in DMSO, bulk refractive index changes can mask true binding signals.

    • Action: Run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before the experiment to generate a solvent correction model.

  • Analyte Injection:

    • Inject the pyrazole derivatives at a flow rate of 50 µL/min (to minimize mass transport limitations) across a 5-point concentration series (e.g., 0.1x to 10x the predicted KD​ ).

    • Include a known reference inhibitor (e.g., Staurosporine) at the start and end of the run. Acceptance Criteria: The KD​ of the reference must remain within 15% across the run, validating that the immobilized protein has not denatured.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. A successful hit will demonstrate a slow dissociation phase ( koff​<10−3 s−1 ), confirming the stable H-bond network predicted by the docking model.

Conclusion

The validation of Methyl 4-amino-1H-pyrazole-3-carboxylate derivatives requires a seamless integration of computational foresight and biophysical rigor. By understanding the algorithmic biases of docking engines like Glide and GOLD [3], and by enforcing a self-validating experimental loop using SPR and structural biology, researchers can confidently advance pyrazole hits into lead optimization, minimizing false positives and maximizing translational success.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-amino-1H-pyrazole-3-carboxylate

Operational and Safety Framework: Handling Methyl 4-amino-1H-pyrazole-3-carboxylate As drug development professionals, we frequently utilize Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) as a foundational b...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Framework: Handling Methyl 4-amino-1H-pyrazole-3-carboxylate

As drug development professionals, we frequently utilize Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7) as a foundational building block for synthesizing complex kinase inhibitors, including those targeting Trypanosoma brucei for the treatment of human African trypanosomiasis 1.

However, the very structural features that make it a valuable pharmacophore—namely its primary amine and pyrazole nitrogen atoms—also dictate its hazard profile. Handled primarily as a fine crystalline powder, these moieties readily interact with biological targets and mucosal membranes, necessitating rigorous operational and disposal frameworks to mitigate its Acute Toxicity (Oral) and Specific Target Organ Toxicity (STOT SE 3) risks 2.

Causality-Driven Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety culture, we must understand why specific PPE is chosen. The following matrix outlines the required equipment based on the chemical's physical state and reactivity.

PPE CategorySpecification & StandardScientific Rationale (Causality)
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-gloved.Nitrile provides a robust barrier against polar organic molecules. Double-gloving is a self-validating system: if the outer layer is contaminated, it can be discarded immediately without exposing the dermal layer to the pyrazole derivative.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1 / EN 166).Prevents fine particulate dust from contacting the cornea, where the pyrazole moiety can cause severe localized irritation, inflammation, and micro-abrasions.
Body Protection Flame-resistant (FR) laboratory coat with fitted cuffs.Prevents the accumulation of static-charged powder on clothing and protects against concurrent flammable solvent splashes during downstream reactions.
Respiratory N95/P100 particulate respirator (if outside engineering controls).Mitigates the primary risk of STOT SE 3 (respiratory irritation) by filtering out aerosolized micro-particles. Note: Primary handling must always occur within a fume hood.

Step-by-Step Methodologies: Handling & Disposal

Every protocol in the laboratory must function as a self-validating system, ensuring that any deviation from safety standards is immediately detectable.

Protocol A: Precision Weighing and Transfer

Methyl 4-amino-1H-pyrazole-3-carboxylate is prone to static cling, which increases the risk of aerosolization during weighing for amide coupling or N-formylation reactions 3.

  • Engineering Controls: Conduct all operations within a certified chemical fume hood with a face velocity of 80–120 fpm.

    • Causality: Localized exhaust ventilation is the absolute primary defense against airborne dissemination of fine powders.

  • Static Dissipation: Utilize an anti-static weighing boat and a zero-charge ionizing bar.

    • Causality: Neutralizing the electrostatic charge prevents the powder from aerosolizing or adhering to the balance walls, ensuring both accurate stoichiometry and operator safety.

  • Transfer Mechanism: Use a grounded, stainless-steel micro-spatula. Transfer the solid directly into the pre-weighed reaction vessel.

    • Self-Validation Check: Inspect the outer glove for powder residue before removal; a clean glove validates that the transfer technique was executed smoothly without aerosolization.

  • Decontamination: Wipe all surfaces and reusable tools with a lint-free wipe dampened with methanol or isopropanol.

    • Self-Validation Check: After wiping the balance with the solvent, visually inspect the wipe. The absence of an off-white residue confirms complete dissolution and decontamination, as the compound is highly soluble in polar protic solvents.

Protocol B: Emergency Spill Response and Waste Segregation
  • Spill Containment (Solid): Do not dry-sweep. Cover the spill with damp absorbent pads (using water or a dilute surfactant).

    • Causality: Wetting the powder prevents the aerosolization of the respiratory irritant during mechanical cleanup.

  • Waste Segregation (Solid): Place all contaminated wipes, weighing boats, and outer gloves into a puncture-resistant, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste - Pyrazole Derivatives".

  • Waste Segregation (Liquid): Reaction filtrates or wash solvents containing the compound must be routed to "Non-Halogenated Organic Waste" carboys, provided no chlorinated solvents were used.

    • Causality: Strict segregation prevents exothermic cross-reactions in waste streams and complies with environmental incineration standards.

Operational Workflow Visualization

The following diagram maps the critical decision points and operational flow for handling this chemical safely.

Handling and disposal workflow for Methyl 4-amino-1H-pyrazole-3-carboxylate.

References

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. ACS Publications.
  • methyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate — Chemical Substance Information. NextSDS.
  • Method of N-formylating amines with a phosphonic anhydride. Justia Patents.

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